For researchers aiming to reproduce or build upon these findings, here is a summary of the methodologies cited in the literature.
| Technique | Reported Experimental Protocol |
|---|---|
| Single-Crystal X-ray Diffraction (XRD) | Crystals grown from hexane-acetonitrile solution via slow evaporation at room temperature. Data collected at 100 K using CuKα radiation (λ = 1.54178 Å). Structure solved in the monoclinic I2/a space group [1]. |
| X-ray Powder Diffraction (XRPD) | Laboratory X-ray powder diffraction data used for structure solution, confirming the presence of weakly bound water molecules in voids between indapamide molecules [2]. |
| Differential Scanning Calorimetry (DSC) | Samples of 5-10 mg were heated to 190 °C to melt the crystalline hemihydrate (evaporating water) and then cooled to form the amorphous glass. Heating and cooling rates of 10 °C/min were typically used [3] [4]. |
| Thermogravimetric Analysis (TGA) | Used to confirm hydrate content. A mass loss of about 2% upon heating to 120 °C was consistent with the presence of water in the hemihydrate structure [1]. |
The study of indapamide's solid-state forms extends beyond the basic crystal structure determination.
The following diagram illustrates the general workflow for determining the crystal structure of indapamide hemihydrate, integrating the key techniques discussed:
Workflow for .
| Aspect | Detail |
|---|---|
| Research Objective | Resolve conflicting crystal structure determinations of indapamide hemihydrate (IND) [1] |
| Key Finding | The asymmetric unit contains multiple distinct molecules ((Z' = 4)), not orientational disorder of sulfonamide groups [1] [2] |
| Primary Technique | (^{13}\mathrm{C}) solid-state NMR (SSNMR) spectroscopy [1] |
| Complementary Technique | X-ray diffraction (XRD) [2] |
| Conclusion | NMR crystallography is more effective than refinement agreement factors (R-factors) for distinguishing between alternative crystal structures [1] |
The methodology centered on using SSNMR data to validate and distinguish between proposed structural models.
Research workflow for resolving crystal structure.
This research demonstrates a powerful application of SSNMR within the NMR crystallography approach [1]. The general workflow is highly applicable to other complex pharmaceutical solids:
This approach is particularly valuable when crystallographic refinement metrics (like R-factors) are insufficient to distinguish between complex structural models [1].
The associated research data, including the definitive SSNMR data and crystallographic information, is available as an Open Access dataset from Durham University for further analysis [2].
Research from Durham University used carbon-13 solid-state nuclear magnetic resonance (SSNMR) to resolve alternative crystal structure determinations of indapamide hemihydrate in the Cambridge Structural Database [1]. The study confirmed that the structure contains multiple distinct molecules in the asymmetric unit (Z' = 4), rather than featuring disorder in the orientation of the sulfonamide groups [1].
The table below summarizes the fundamental identifiers and properties of this compound:
| Property | Description |
|---|---|
| Chemical Name | (R)-4-chloro-N-(2-methylindolin-1-yl)-3-sulfamoylbenzamide hemihydrate [2] |
| Molecular Formula | C₁₆H₁₆ClN₃O₃S · ½H₂O [2] |
| CAS Registry Number | 180004-24-4 [3] [2] |
| Related CAS Number | 26807-65-8 (indapamide free base) [2] |
| Molar Mass | 365.83 g·mol⁻¹ (for C₁₆H₁₆ClN₃O₃S) [4] |
| Water Content | Hemihydrate form contains half a water molecule per molecule of indapamide [2] |
The following diagram illustrates the methodology used to resolve the this compound crystal structure:
Experimental workflow combining XRD and SSNMR for structure resolution.
You can access crystal structures published as CSD Communications (a way to share small molecule crystal structures directly in the database without an associated scientific paper) through the CCDC's online service [5]. Search using the journal name "CSD Communications" to find relevant entries [5].
Indapamide is a thiazide-like diuretic and antihypertensive agent. Its chemical structure contains a sulfonamide group, which is central to its pharmacological activity but is also associated with certain adverse effects [1] [2] [3].
The table below summarizes its core properties:
| Property | Description |
|---|---|
| Generic Name | Indapamide [1] |
| IUPAC Name | Not fully specified in sources, but structure includes methylindoline and sulfamoyl chlorobenzamide groups [1]. |
| Molecular Formula | C₁₆H₁₆ClN₃O₃S • ½H₂O [3] |
| Molecular Weight | 365.83 g·mol⁻¹ (anhydrous basis) [1] [2] |
| CAS Number | 180004-24-4 (hemihydrate form) [3] |
| Drug Class | Thiazide-like diuretic / Sulfonamide [1] [2] |
| Primary Indications | Hypertension; Edema due to congestive heart failure [1] [2] |
| Sulfonamide Group Role | Essential for inhibiting the Na+/Cl- cotransporter in the kidney [1]. |
The therapeutic and adverse effects of indapamide are directly linked to its properties and mechanism of action.
The table below details key quantitative data and associated risks:
| Aspect | Quantitative Data & Associated Risks |
|---|---|
| Protein Binding | 71-79% [1] [2] |
| Elimination Half-Life | 14-18 hours (standard release); 14-24 hours (slow release) [2] |
| Route of Elimination | Urine (60-70%), Feces (16-23%) [1] |
| Key Metabolic Disruption | Electrolyte Imbalances: Can cause hypokalemia (low blood potassium), hyponatremia, hypochloremia, and hypomagnesemia. Hypokalemia may lead to serious cardiac effects such as QTc prolongation [1] [2]. |
| Sulfonamide-Related Disorder | Hypersensitivity Reactions: Allergic manifestations can occur in individuals sensitive to sulfonamides [2]. |
| Other Notable Risks | Increased plasma renin and aldosterone; reduced urinary calcium excretion; possible hyperuricemia; fatigue and orthostatic hypotension [1] [2]. |
The following diagram illustrates the core mechanism of action of indapamide within the nephron and its downstream effects.
This diagram shows how indapamide targets the distal convoluted tubule in the kidney. By inhibiting the Na+/Cl- cotransporter, it increases the excretion of sodium, chloride, and water, leading to reduced blood pressure. An additional, non-diuretic effect of reduced vascular reactivity is also shown [1] [3].
For research and development purposes, the following table summarizes key experimental findings and clinical outcomes.
| Model/Context | Protocol / Methodology | Key Outcome / Endpoint |
|---|---|---|
| In Vitro (Isolated rat pancreas) [3] | Indapamide (0.1-500 mg/L) applied for 20 minutes during glucose infusion. | Dose-dependent reduction in total insulin secretory response. |
| In Vitro (Bone cells) [3] | Indapamide (1-100 μM) exposure. | Increased osteoblast proliferation and decreased bone resorption. |
| In Vivo (Spontaneously Hypertensive Rats) [3] | Oral administration (1 mg/kg/day) via gastric gavage for 8 weeks. | Lowered blood pressure by 16.9 mm Hg; improved cardiac function (dp/dtₘₐₓ, EF, FS). |
| In Vivo (Rat pressor response) [3] | Oral administration (10 mg/kg/day). | Decreased pressor response to oxotremorine, noradrenaline, and tyramine. |
| Clinical (Elderly Hypertensives, HYVET) [2] | Indapamide (sustained release) ± Perindopril in patients ≥80 years with systolic BP ≥160 mmHg. | Significant reduction in all-cause mortality and fatal stroke when treated to target <150/80 mmHg. |
| Clinical (Secondary Stroke Prevention, PROGRESS) [2] | Fixed combination of Perindopril and Indapamide in patients with prior stroke or TIA. | Significant reduction in rate of recurrent stroke. |
Based on the compiled information, here are potential areas for further investigation:
The tables below summarize the fundamental quantitative data for indapamide.
Table 1: Basic Pharmacokinetic Parameters of Indapamide [1] [2] [3]
| Parameter | Value & Description |
|---|---|
| Bioavailability | Virtually complete; not reduced by food or antacids [1] [2] |
| Tmax (Time to Cmax) | Immediate-Release (IR): ~2.3 hours [1] [2]. Sustained-Release (SR): ~12 hours (fasting) [4] [5] |
| Cmax (Peak Concentration) | Reported at 263 ng/mL for a single oral dose [2] |
| AUC (Area Under Curve) | Reported at 2.95 µg•hr/mL for a single oral dose [2] |
| Protein Binding | Extensive. Plasma proteins: ~76-79%; Erythrocytes: ~80% (primarily to carbonic anhydrase) [1] [6] [2] |
| Apparent Volume of Distribution (Vd) | ~25 L to 60 L [2] |
| Elimination Half-Life (T½) | Biphasic; terminal half-life ranges from 14 to 24 hours (average ~18 hours) [1] [2] [4] |
| Clearance | Total Systemic Clearance: ~22-25 mL/min. Renal Clearance: ~1.7 mL/min (less than 10% of total clearance) [1] [2] |
| Route of Elimination | Urine: ~70% (only <7% as unchanged drug). Feces: ~23% [1] [2] |
| Primary Metabolic Pathway | Extensive hepatic metabolism via multiple pathways, primarily by the CYP3A4 enzyme, involving glucuronidation [2] [4] |
Table 2: Toxicokinetics and Major Safety Concerns [2] [7] [8]
| Category | Details |
|---|---|
| Major Toxicities | Electrolyte imbalances (hypokalemia, hyponatremia, hypochloremia), dehydration, metabolic alkalosis, increased blood urea nitrogen (BUN) and creatinine [1] [7] [8]. |
| Primary Risk Factors for Toxicity | Pre-existing electrolyte imbalance, renal impairment (contraindicated in severe renal failure), hepatic impairment (contraindicated in severe liver failure), elderly patients, concomitant use of other drugs causing hypokalemia or QT prolongation [7] [8] [3]. |
| Overdose Symptoms | Nausea, vomiting, weakness, electrolyte disturbances, hypotension, and dehydration. Severe overdose can lead to respiratory depression [2] [8]. |
| Key Drug Interactions | Lithium: Increases plasma lithium concentration, risk of toxicity. QT-prolonging drugs (e.g., antiarrhythmics, certain antibiotics/antipsychotics): Increased risk of torsades de pointes, especially with hypokalemia. NSAIDs: May reduce antihypertensive effect and risk of renal failure. ACE inhibitors: Risk of sudden hypotension and/or acute renal failure, especially at therapy initiation [2] [3] [9]. |
Here are the methodologies for two key types of studies cited in the literature.
1. HPLC-UV Method for Determination in Human Whole Blood [6] This protocol describes a selective method for quantifying indapamide in bioequivalence studies.
2. Study on Food and Pharmacogenomics Impact (Sustained-Release) [4] [5] This clinical study investigated the effects of food and genetic polymorphisms on the pharmacokinetics of a 1.5 mg sustained-release (SR) formulation.
The following diagram illustrates the primary metabolic pathways of indapamide, which involves multiple phase I and phase II reactions primarily mediated by the CYP3A4 enzyme.
This diagram shows the complex metabolism of indapamide, leading to multiple metabolites excreted in urine and feces [2].
Indapamide is a thiazide-like diuretic used primarily for the management of hypertension and edema associated with congestive heart failure. Chemically classified as an indoline derivative, it shares pharmacological properties with thiazide diuretics while possessing distinct structural and functional characteristics that contribute to its unique therapeutic profile. Unlike classical thiazides containing the benzothiadiazine core, indapamide features a methylindoline moiety that enhances its lipid solubility, influencing both its pharmacokinetic behavior and tissue penetration capabilities [1] [2].
The drug exhibits a dual mechanism of action, combining natriuretic effects through renal sodium-chloride symporter inhibition with direct vasodilatory properties that operate independently of its diuretic activity. This multifaceted pharmacological profile enables indapamide to provide effective blood pressure control with potentially fewer metabolic disturbances compared to conventional thiazide diuretics, making it a valuable therapeutic option in hypertension management, particularly in patients with comorbid conditions such as diabetes or osteoporosis [1] [3].
Table 1: Fundamental Characteristics of Indapamide
| Property | Description |
|---|---|
| Chemical Class | Indoline derivative (thiazide-like) [2] |
| Molecular Formula | C₁₆H₁₆ClN₃O₃S [1] |
| Primary Indications | Hypertension, edema in congestive heart failure [1] [4] |
| Therapeutic Classification | Sulfonamide diuretic/antihypertensive agent [1] |
| Brand Names | Lozol, Natrilix; Multiple generics [1] |
The fundamental renal action of indapamide occurs at the early segment of the distal convoluted tubule, where it specifically and competitively inhibits the Na+-Cl- cotransporter (NCC). This transporter, located on the apical membrane of renal tubular epithelial cells, normally accounts for approximately 5-7% of filtered sodium reabsorption. By blocking this transporter, indapamide increases sodium and chloride delivery to the collecting duct, promoting natriuresis and diuresis while simultaneously reducing plasma volume and extracellular fluid compartment expansion [1] [4].
The initial diuresis triggered by NCC inhibition contributes significantly to the early antihypertensive effect of indapamide, with studies demonstrating peak natriuretic activity at approximately 1 mg/kg dosing in rat models. This acute phase is characterized by reduced venous return, decreased cardiac output, and subsequent blood pressure reduction through volume-dependent mechanisms. Importantly, the diuretic potency of indapamide is considered moderate compared to some other agents in its class, which may partially explain its more favorable electrolyte profile in clinical use [2] [5].
Paradoxically, while promoting sodium and water excretion, indapamide simultaneously enhances calcium reabsorption in the distal nephron. This phenomenon occurs through a complex mechanism whereby inhibition of the Na+-Cl- cotransporter reduces intracellular sodium concentrations in tubular epithelial cells, subsequently activating the basolateral Na+/Ca2+ exchanger. This enhanced exchange facilitates calcium movement from the tubular cells into the renal interstitium, creating a favorable gradient for apical calcium absorption through transient receptor potential vanilloid 5 (TRPV5) channels [4] [6].
The net effect is a reduction in urinary calcium excretion (hypocalciuria), which may provide therapeutic benefits in patients with hypercalciuric nephrolithiasis and potentially contribute to bone mineral preservation in osteoporotic individuals. This calcium-sparing effect represents a distinctive feature of thiazide-type diuretics that has been exploited clinically for the management of recurrent calcium-containing kidney stones [4] [6].
Beyond its renal actions, indapamide demonstrates significant direct vascular effects that contribute to its sustained antihypertensive efficacy. Experimental models have revealed that indapamide reduces peripheral vascular resistance through multiple pathways, including calcium channel blockade in vascular smooth muscle cells, modulation of prostaglandin metabolism, and enhancement of vasodilatory autacoid production. These effects manifest particularly at the level of small resistance arteries and arterioles, which play a determinant role in systemic vascular resistance [5] [7].
Notably, indapamide stimulates prostacyclin (PGI2) synthesis in vascular smooth muscle cells, a potent vasodilator and platelet aggregation inhibitor. Additionally, it diminishes vascular responsiveness to pressor agents such as norepinephrine and angiotensin II, potentially through interference with intracellular calcium mobilization and smooth muscle contraction mechanisms. These vascular properties become increasingly significant during long-term therapy, as they maintain blood pressure reduction even after plasma volume normalization through a phenomenon known as "braking effect" or post-diuretic antihypertensive action [2] [5].
Emerging evidence indicates that indapamide possesses intrinsic antioxidant capabilities that may contribute to its organoprotective effects. Experimental studies demonstrate that the drug and its metabolites can directly scavenge free radicals, inhibit LDL oxidation, and reduce the production of reactive oxygen species (ROS) in vascular tissues. These antioxidant properties potentially mitigate oxidative stress damage to endothelial cells, which represents a common pathophysiological feature in hypertension and atherosclerosis [5] [7].
Furthermore, indapamide exhibits anti-inflammatory actions by suppressing the activation of key pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and downregulating the expression of inflammatory mediators including transforming growth factor-beta 1 (TGF-β1). These effects have been observed in renal tissues of hypertensive rat models, where indapamide treatment attenuated inflammatory markers and reduced end-organ damage independent of blood pressure lowering, suggesting direct tissue-protective properties [7].
Recent research has elucidated a novel mechanism through which indapamide exerts its antihypertensive effects via modulation of the cytochrome P450 (CYP) epoxygenase system. Specifically, indapamide administration in spontaneously hypertensive rats (SHRs) significantly upregulates renal CYP2C23 expression, the predominant epoxygenase enzyme in rodent kidneys, while simultaneously downregulating soluble epoxide hydrolase (sEH) activity. This coordinated enzymatic shift favors the accumulation of epoxyeicosatrienoic acids (EETs), which function as endothelium-derived hyperpolarizing factors (EDHFs) to promote vasodilation [2] [7].
The resulting increase in 11,12-EET and 14,15-EET levels enhances the activation of calcium-activated potassium (KCa) channels in vascular smooth muscle cells, leading to membrane hyperpolarization, reduced calcium influx, and consequent vasodilation, particularly in preglomerular renal arterioles. This pathway represents a significant vasodilatory component of indapamide's mechanism that operates independently of its diuretic activity and may explain its efficacy in low-dose regimens that produce minimal natriuresis [2] [7].
Figure 1: Integrated Mechanism of Action of Indapamide - This diagram illustrates the multifaceted pharmacological actions of indapamide, encompassing renal sodium-chloride symporter inhibition, activation of vasodilatory CYP450 epoxygenase pathways, and direct vascular effects including antioxidant and anti-inflammatory properties that collectively contribute to its antihypertensive efficacy.
Indapamide modulates several intracellular signaling cascades that contribute to its vascular effects. Studies have demonstrated increased cAMP activity and protein kinase A (PKA) expression in renal microvessels following indapamide treatment, suggesting involvement of the adenylate cyclase system in its mechanism. Additionally, the drug influences mitogen-activated protein kinase (MAPK) signaling pathways, particularly reducing phosphorylation of p38 MAPK, which may underlie its anti-inflammatory and antiproliferative effects on vascular smooth muscle cells [7].
The convergence of multiple signaling pathways creates a comprehensive pharmacological profile that extends beyond simple diuresis. This network includes inhibition of voltage-gated calcium channels, stimulation of vasodilatory prostaglandin synthesis, modulation of endocannabinoid system enzymes including NAPE-PLD, and regulation of oxidative stress responses through suppression of NADPH oxidase components such as p47phox. These diverse molecular interactions collectively contribute to indapamide's efficacy in reducing blood pressure while providing potential end-organ protection [5] [7] [6].
Indapamide exhibits nearly complete oral bioavailability that remains unaffected by food or antacid coadministration, reaching peak plasma concentrations approximately 2.3 hours after administration. Its distinctive lipophilic nature, conferred by the methylindoline functional group, enables extensive tissue distribution with an apparent volume of distribution ranging between 25-60 liters. The drug demonstrates preferential binding to erythrocytes in peripheral blood and approximately 76-79% plasma protein binding, primarily to alpha-1 acid glycoprotein [1].
Indapamide undergoes extensive hepatic metabolism via cytochrome P450 enzymes (predominantly CYP3A4) through various pathways including dehydrogenation, hydroxylation, and carboxylation reactions, resulting in at least 19 distinct metabolites. The major metabolite, M1, demonstrates reduced pharmacological activity compared to the parent compound based on animal studies. Only approximately 7% of the administered dose is excreted unchanged, highlighting the significance of hepatic biotransformation in indapamide elimination [1].
Table 2: Pharmacokinetic Parameters of Indapamide
| Parameter | Characteristics | Clinical Significance |
|---|---|---|
| Bioavailability | Virtually complete (>90%); unaffected by food [1] | Consistent therapeutic effect; flexible administration |
| Tmax | ~2.3 hours post-administration [1] | Relatively rapid onset of action |
| Protein Binding | 76-79% (primarily α₁-acid glycoprotein) [1] | Extensive erythrocyte binding influences distribution |
| Metabolism | Extensive hepatic via CYP3A4; ≥19 metabolites [1] | Significant first-pass effect; drug interaction potential |
| Elimination Half-life | 13.9-18 hours (biphasic) [1] | Suitable for once-daily dosing |
| Elimination Routes | Urine (60-70%); Feces (16-23%) [1] | Dual elimination pathways |
Indapamide displays biphasic elimination kinetics with a terminal half-life ranging between 13.9-18 hours in healthy subjects, supporting once-daily dosing regimens. The drug is eliminated through multiple pathways, with approximately 60-70% of the dose excreted in urine and 16-23% in feces. The renal clearance of indapamide is relatively low (1.71 mL/min) compared to its hepatic clearance (20-23.4 mL/min), consistent with its extensive metabolism and high lipid solubility [1].
The prolonged duration of action exceeds what would be expected based on plasma half-life alone, likely reflecting sustained tissue binding, particularly to vascular smooth muscle and erythrocytes. This pharmacokinetic profile contributes to the consistent 24-hour blood pressure control achieved with once-daily dosing, with trough-to-peak ratios exceeding 50% across the therapeutic dose range, an important consideration in antihypertensive therapy [1] [8].
When compared to other members of the thiazide diuretic class, indapamide demonstrates distinct efficacy and safety profiles. Meta-analyses of randomized controlled trials have revealed that thiazide-like diuretics (including indapamide and chlorthalidone) provide superior blood pressure reduction compared to thiazide-type diuretics (hydrochlorothiazide), with additional reductions of 5.59 mm Hg in systolic BP and 1.98 mm Hg in diastolic BP. This enhanced efficacy translates into improved cardiovascular outcomes, including a 12% greater reduction in cardiovascular events and a 21% greater reduction in heart failure risk with thiazide-like diuretics [4] [3].
Indapamide has demonstrated particular efficacy in reducing left ventricular hypertrophy, a significant marker of hypertensive target organ damage, with studies showing superior regression compared to enalapril or atenolol monotherapy. Additionally, it exhibits renoprotective properties in diabetic hypertensive patients by reducing microalbuminuria, potentially through mechanisms extending beyond blood pressure control. These organoprotective effects position indapamide favorably within the antihypertensive arsenal, particularly for patients with concomitant cardiac or renal risk factors [3] [7].
Table 3: Comparative Analysis of Thiazide and Thiazide-like Diuretics
| Parameter | Indapamide | Hydrochlorothiazide | Chlorthalidone |
|---|---|---|---|
| Molecular Class | Thiazide-like (indoline) [2] | Thiazide-type (benzothiadiazine) [2] | Thiazide-like (phthalimidine) [2] |
| Usual Daily Dose (Hypertension) | 1.25-2.5 mg [8] | 25-50 mg [4] | 12.5-25 mg [4] |
| Half-life (Hours) | 13.9-18 [1] | 6.5-9 [3] | 40-55 [3] |
| SBP Reduction (Efficacy) | +++ (Reference) [3] | + (Less effective) [3] | ++ (Similar to indapamide) [3] |
| Hypokalemia Risk | Lower incidence [3] | Higher incidence [3] | Moderate incidence [3] |
| Glucose Metabolism | Minimal effect [3] | Potential worsening [3] | Potential worsening [3] |
| Lipid Effects | Neutral [3] | Potential worsening [3] | Potential worsening [3] |
| Unique Properties | Vasodilatory, antioxidant, organoprotective [7] | Standard thiazide profile [3] | Long duration of action [3] |
A distinguishing feature of indapamide is its favorable metabolic profile compared to conventional thiazide diuretics. While thiazides have historically been associated with adverse metabolic effects including hypokalemia, hyperglycemia, and dyslipidemia, indapamide demonstrates a lower incidence of serious hypokalemia and appears to have minimal impacts on glucose and lipid metabolism according to multiple clinical trials and meta-analyses. This advantageous profile may be particularly relevant for hypertensive patients with or at risk for metabolic syndrome or type 2 diabetes [3].
The mechanistic basis for these differential metabolic effects may involve indapamide's vasodilatory properties, which allow effective blood pressure control at lower diuretic doses, its antioxidant actions that potentially mitigate insulin resistance, and its specific receptor interactions that may differ from those of classical thiazides. These distinctions highlight the importance of considering indapamide not merely as a diuretic but as a multifaceted antihypertensive agent with a unique benefit-risk profile [2] [3] [7].
The pharmacological characterization of indapamide has employed various experimental approaches, with spontaneously hypertensive rats (SHRs) serving as a primary model for investigating its antihypertensive mechanisms. Study protocols typically involve administering indapamide (commonly 1 mg/kg/day) or comparator agents via gastric gavage for extended periods (e.g., 8 weeks), with serial blood pressure measurements using both non-invasive tail-cuff plethysmography and direct intra-arterial catheterization for validation. This approach allows comprehensive assessment of hemodynamic effects and temporal patterns of blood pressure response [2] [7].
Additional in vivo methodologies include echocardiographic evaluation of cardiac structure and function, isolated aortic ring preparations for assessing vascular reactivity to vasoconstrictors and vasodilators, and metabolic cage studies to quantify electrolyte excretion patterns. These techniques have been instrumental in elucidating indapamide's extra-renal mechanisms, including its direct vascular effects and influence on the cytochrome P450 epoxygenase pathway, providing insights beyond what would be possible through human clinical studies alone [2] [7].
Figure 2: Experimental Workflow for Investigating Indapamide Mechanisms - This diagram outlines the comprehensive methodological approach used in preclinical studies to elucidate indapamide's mechanisms of action, incorporating in vivo hypertensive models, direct hemodynamic measurements, molecular analyses of metabolic pathways, and cellular confirmation studies to establish causal relationships.
Advanced analytical methodologies have been crucial for understanding indapamide's mechanisms at the molecular level. Enzyme-linked immunosorbent assays (ELISAs) have been employed to quantify cytochrome P450 metabolites including epoxyeicosatrienoic acids (EETs), dihydroxyeicosatrienoic acids (DHETs), and 20-hydroxyeicosatetraenoic acid (20-HETE) in both urine and renal tissues. These measurements provide direct evidence of indapamide's effect on the CYP epoxygenase pathway [2] [7].
Molecular biology techniques including Western blot analysis and RT-PCR have been utilized to assess protein and mRNA expression of key enzymes in the arachidonic acid metabolic cascade, such as CYP2C23 and soluble epoxide hydrolase (sEH). Additionally, cellular studies using rat mesangial cells treated with angiotensin II have demonstrated that indapamide's antioxidant effects (reduction of p47phox) can be blocked by CYP2C23 inhibition, establishing causal relationships between observed biochemical changes and functional outcomes [7].
Indapamide represents a pharmacologically distinct agent within the thiazide-like diuretic class, combining natriuretic activity with direct vascular effects that collectively contribute to its efficacy in hypertension management. Its multifaceted mechanism of action encompasses not only inhibition of the renal Na+-Cl- cotransporter but also modulation of vascular tone through CYP450 epoxygenase pathway activation, calcium channel blockade, prostaglandin-mediated vasodilation, and antioxidant/anti-inflammatory activities. These diverse pharmacological properties enable effective blood pressure control while potentially mitigating metabolic disturbances associated with conventional thiazide diuretics.
The table below summarizes key thermal characteristics of indapamide (IND), primarily focusing on its amorphous form, which is critical for pre-formulation studies [1] [2].
| Property | Value / Description | Experimental Conditions | Citations |
|---|---|---|---|
| Glass Transition Temperature (Tg) | 102.6 ± 1.1 °C | Heating rate of 10 °C·min⁻¹ | [3] [4] |
| Molecular Relaxation (τ at 85°C) | ~100 minutes | Aged at 85°C; described by KWW model | [1] |
| Fragility Parameter (m) | "Moderately fragile" | Determined from Tg dependence on heating/cooling rates | [1] [5] [2] |
| Onset of Degradation | ~260 °C | Not specified | [1] [3] |
| Physical Ageing Temperatures | 65 °C, 75 °C, 85 °C | No ageing observed at 35, 40, 45°C | [1] [2] |
Here are the methodologies for key DSC experiments related to the amorphous form of indapamide.
This protocol outlines the process for creating and initially characterizing amorphous indapamide [1] [2].
This protocol assesses the stability and molecular relaxation of amorphous indapamide when stored below its Tg [1] [2].
The following diagrams illustrate the core concepts and experimental workflows related to the physical ageing of amorphous indapamide.
Figure 1: Physical ageing process. Storing amorphous material below its Tg leads to molecular reorganization and enthalpy loss, observed as an endothermic peak during DSC analysis [1] [3].
Figure 2: The fragility concept. The Angell plot classifies glasses by how their molecular mobility changes near Tg; "fragile" glasses like indapamide require careful stability control [1] [2].
The thermal behavior of indapamide directly impacts pharmaceutical development.
A 2010 study identified and characterized multiple solid-state forms of indapamide through polymorphic screening [1] [2] [3]. The research confirmed the existence of one new polymorphic form and three pseudopolymorphic forms (solvates) [2] [3].
The table below summarizes the key characteristics of these forms:
| Form Type | Description | Key Characterization Techniques | Stoichiometric Ratio (Drug:Solvent) |
|---|---|---|---|
| Polymorph | A new crystalline form with a different molecular arrangement or conformation. | XRPD, DSC, DRIFT Spectroscopy [1] [2] | Not Applicable |
| Pseudopolymorph A | A solvate crystal containing a specific solvent molecule in its lattice. | XRPD, DSC, TGA, NMR, HS-GC [1] [2] | 2:1 [2] |
| Pseudopolymorph B | A second, distinct solvate crystal. | XRPD, DSC, TGA, NMR, HS-GC [1] [2] | 2:1 [2] |
| Pseudopolymorph C | A third, distinct solvate crystal. | XRPD, DSC, TGA, NMR, HS-GC [1] [2] | 2:1 [2] |
The solvents involved in the formation of the three pseudopolymorphs were reported to include carbon tetrachloride and cyclohexane, among others [2].
The study employed a comprehensive set of solid-state characterization techniques to differentiate between the various forms. The following diagram illustrates the typical experimental workflow used.
Experimental workflow for characterizing indapamide solid forms, showing techniques for structural and compositional analysis.
Here is a breakdown of the key experimental techniques and their specific roles in characterizing the indapamide solid forms.
These techniques were used to reveal differences in the fundamental physical properties of the crystals [1] [2].
| Technique | Key Information Obtained |
|---|---|
| X-Ray Powder Diffraction (XRPD) | Provides a fingerprint of the crystal structure. Different polymorphs and solvates produce distinct XRPD patterns due to unique atomic arrangements in their crystal lattices. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, such as melting points and desolvation events. Different forms exhibit characteristic thermal profiles. |
| Thermogravimetric Analysis (TGA) | Quantifies weight loss due to events like solvent evaporation. This is crucial for identifying and characterizing solvates (pseudopolymorphs) and determining their stability. |
| Diffuse Reflectance IR Fourier Transform (DRIFT) Spectroscopy | Detects changes in molecular vibrations, which can be influenced by different crystal packing or solvent interactions, providing a complementary spectral fingerprint. |
These methods were used to precisely identify the solvent molecules and determine the stoichiometry of the solvates [2].
| Technique | Application in the Study |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to identify and quantify the type of solvent molecule present in the crystal lattice. |
| Headspace Gas Chromatography (HS-GC) | Employed to identify volatile solvents trapped within the crystals. |
| Stoichiometry Calculation | The combination of TGA (which shows the mass percentage of the solvent) with NMR and HS-GC data allowed the researchers to calculate the precise 2:1 (drug:solvent) stoichiometric ratio in the pseudopolymorphs [2]. |
The characterization of polymorphs and solvates is a critical step in drug development. Different solid forms can have significantly different properties, which can impact the drug's solubility, dissolution rate, stability, and ultimately, its bioavailability and efficacy [4] [5].
Hypertension management often requires combination therapy to achieve optimal blood pressure control. The fixed-dose combination of indapamide hemihydrate (a sulfonamide derivative with diuretic activity) and perindopril arginine (a long-acting angiotensin-converting enzyme inhibitor) has demonstrated synergistic antihypertensive effects [1] [2]. The development of robust analytical methods is essential for qualitative and quantitative analysis of these active pharmaceutical ingredients in combined dosage forms.
Ultra-High Performance Liquid Chromatography with Ultraviolet detection (UHPLC-UV) offers significant advantages over conventional HPLC for pharmaceutical analysis, including reduced analysis time, increased sensitivity, and lower solvent consumption [3]. This document presents a comprehensive stability-indicating UHPLC-UV method for the simultaneous determination of this compound and perindopril arginine in combined dosage forms, with detailed protocols for method development, validation, and application.
The optimized chromatographic conditions for the simultaneous separation of this compound and perindopril arginine are summarized in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | BEH C18 (1.7 µm, 2.1 × 50 mm) |
| Mobile Phase | 0.01% v/v formic acid in water (pH 4 with acetic acid):ACN (40:60 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 227 nm |
| Injection Volume | 1 µL |
| Run Time | < 4.5 min |
The method was validated according to International Council for Harmonisation (ICH) guidelines [1] [2]. The validation protocol and results are detailed below.
Table 2: Method Validation Results
| Validation Parameter | Perindopril Arginine | This compound |
|---|---|---|
| Accuracy (% Recovery) | 99.8% | 99.8% |
| Precision (%RSD) | ±0.63% | ±0.84% |
| Linearity Range | To be established | To be established |
| Correlation Coefficient | >0.999 | >0.999 |
| LOD | To be established | To be established |
| LOQ | To be established | To be established |
| Robustness | Acceptable for deliberate variations | Acceptable for deliberate variations |
| Specificity | No interference from excipients or degradation products | No interference from excipients or degradation products |
Forced degradation studies were performed to demonstrate the stability-indicating capability of the method [1] [4]. The experimental workflow is illustrated below:
Figure 1: Workflow for forced degradation studies to validate the stability-indicating capability of the method.
The developed UHPLC-UV method successfully separated perindopril arginine and this compound in less than 4.5 minutes using isocratic elution [1] [2]. The use of a BEH C18 column with 1.7 µm particles provided high efficiency separation with sharp peaks and excellent resolution.
The mobile phase consisting of 0.01% v/v formic acid in water (pH adjusted to 4 with acetic acid) and acetonitrile in the ratio of 40:60 v/v provided optimal separation with symmetric peak shapes and minimal tailing. The low pH of the mobile phase enhanced ionization and improved chromatographic performance for both compounds.
The method was successfully applied to the determination of perindopril arginine and this compound in Coversyl Plus tablets (labeled claim: 5000 µg perindopril arginine/1250 µg this compound) [1] [2]. The results demonstrated excellent accuracy with determined concentrations of 4991 µg for perindopril arginine and 1247 µg for this compound, confirming the suitability of the method for quality control of combined dosage forms.
Forced degradation studies under acidic, basic, oxidative, and thermal conditions demonstrated the stability-indicating properties of the method [1]. The method effectively separated the degradation products from the parent compounds, with degradants identified using UHPLC-Quadrupole Time of Flight-Mass spectrometry (UHPLC-QToF-MS).
The method showed excellent specificity with no interference from excipients or degradation products, confirming its suitability for stability studies and quality control applications.
For the determination of indapamide in biological fluids, a solid-phase extraction (SPE) method followed by HPLC analysis has been developed [5]. The extraction and analytical protocol is summarized below:
Figure 2: Solid-phase extraction workflow for determining indapamide in biological fluids.
Table 3: Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
|---|---|---|
| Peak tailing | Column degradation | Replace column, ensure mobile phase pH within column specifications |
| Retention time shift | Mobile phase composition variation | Prepare fresh mobile phase, ensure precise proportioning |
| Low resolution | Inadequate mobile phase optimization | Adjust organic modifier ratio or pH |
| High backpressure | Column blockage | Filter samples, use in-line filters |
| Poor recovery | Incomplete extraction | Optimize extraction time and solvent volume |
The developed UHPLC-UV method provides a rapid, precise, and accurate approach for the simultaneous determination of this compound and perindopril arginine in combined dosage forms. The method is stability-indicating, with demonstrated specificity and robustness, making it suitable for routine quality control analysis in pharmaceutical laboratories.
The key advantages of this method include:
For bioanalytical applications, the SPE method enables reliable quantification of indapamide in biological fluids with adequate sensitivity for pharmacokinetic studies.
Hypertension remains one of the worldwide leading causes of mortality and cardiovascular morbidity, affecting approximately 25% of adults globally. Combination therapy has emerged as a cornerstone in hypertension management, with most patients requiring two or more antihypertensive agents to achieve blood pressure targets. The fixed-dose combination of perindopril arginine (angiotensin-converting enzyme inhibitor) and indapamide hemihydrate (thiazide-like diuretic) has demonstrated synergistic antihypertensive effects and has shown significant benefits in reducing systolic blood pressure, arterial stiffness, and microcirculatory alterations. This combination is marketed under various brand names, including Coversyl Plus, which contains 5000 µg of perindopril arginine and 1250 µg of this compound. The analytical challenge of simultaneously quantifying these two compounds in combined dosage forms necessitates robust, precise, and accurate analytical methods suitable for quality control and stability testing in pharmaceutical development.
The therapeutic superiority of this combination has been demonstrated in clinical trials such as the PICXEL study, which showed that perindopril/indapamide combination resulted in significantly greater reduction in left ventricular mass index compared to enalapril monotherapy (-10.1 g/m² vs. -1.1 g/m²), with between-group differences in blood pressure reduction of -5.8 mmHg for systolic and -2.3 mmHg for diastolic pressure [1]. From a pharmacological perspective, indapamide is characterized by both a methylindoline and a sulfamoyl chlorobenzamide functional group, with the former being largely responsible for the molecule's lipid solubility [2]. Perindopril is a prodrug that requires conversion to its active metabolite, perindoprilat, and exhibits a terminal half-life of approximately 17 hours, reaching steady-state within 4 days [1].
This Ultra-High Performance Liquid Chromatography coupled with Ultraviolet detector (UHPLC-UV) method enables the simultaneous separation and quantification of perindopril arginine and this compound in combined dosage forms within an analytical runtime of less than 4.5 minutes. The method utilizes an isocratic elution system that provides high accuracy, precision, resolution, and sensitivity while serving as a stability-indicating assay through forced degradation studies. The method has been successfully applied to the analysis of Coversyl Plus tablets (containing 5000 µg of perindopril arginine and 1250 µg of this compound), with quantification results of 4991 µg and 1247 µg, respectively, demonstrating excellent accuracy compared to the manufacturer's stated amounts [3].
Table 1: UHPLC Instrumentation and Conditions
| Parameter | Specification |
|---|---|
| Chromatography System | Waters Acquity UPLC with quaternary Solvent Manager (H-Class) |
| Detector | UV detector (Waters Acquity UPLC) |
| Analytical Column | BEH C18 (1.7 µm, 2.1 × 50 mm) |
| Mobile Phase | 0.01% v/v formic acid in water (pH 4 with acetic acid):acetonitrile (40:60 v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 227 nm |
| Injection Volume | 1 µL |
| Runtime | <4.5 min |
Before sample analysis, ensure the system meets the following criteria using a standard solution containing 30 µg/mL of both perindopril arginine and this compound:
The following workflow diagram illustrates the complete UHPLC-UV analytical procedure:
This ultra-performance liquid chromatography (UPLC)-UV method enables the simultaneous identification and quantification of perindopril and indapamide from human plasma, making it particularly suitable for bioanalytical and clinical studies. The method incorporates a solid-phase extraction (SPE) procedure for efficient extraction of both analytes from plasma matrices with high recovery rates (94.56% to 101.58%). The chromatographic separation is achieved in less than 2 minutes runtime, providing a rapid analysis suitable for high-throughput applications. The method demonstrates excellent sensitivity with LOD values of 28.33 ng/mL and 8.6 ng/mL for perindopril and indapamide, respectively [4].
Table 2: UPLC Instrumentation and Conditions for Plasma Analysis
| Parameter | Specification |
|---|---|
| Chromatography System | Waters Acquity UPLC with Empower II software |
| Analytical Column | HSS C18 (100 × 2.1 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile:10 mM KH₂PO₄ buffer, pH 3.0 (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Runtime | 5 min (analytes eluted <2 min) |
Forced degradation studies are essential for validating the stability-indicating properties of analytical methods and understanding the degradation behavior of pharmaceutical compounds. These studies involve subjecting the drug substances to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments, followed by analysis to demonstrate method specificity and the ability to separate degradation products from the main analytes. The degradation products formed under these stress conditions can be identified using advanced techniques such as UHPLC-Quadrupole Time of Flight-Mass Spectrometry (UHPLC-QToF-MS) [3] [4].
Table 3: Forced Degradation Conditions for Perindopril Arginine and this compound
| Stress Condition | Procedure | Acceptance Criteria |
|---|---|---|
| Acidic Hydrolysis | Expose to 0.1M HCl at room temperature for 24 hours or at 60°C for 1 hour | Significant degradation (>10%) should be observed |
| Alkaline Hydrolysis | Expose to 0.1M NaOH at room temperature for 24 hours or at 60°C for 1 hour | Significant degradation (>10%) should be observed |
| Oxidative Degradation | Treat with 3% H₂O₂ at room temperature for 24 hours | Significant degradation (>10%) should be observed |
| Thermal Degradation | Expose solid state samples to 70°C for 72 hours | Moderate degradation (5-15%) may be observed |
| Photolytic Degradation | Expose to UV light (1.2 million lux hours) and cool white fluorescent light (200 watt hours/m²) | Minimal degradation may be observed |
The following diagram illustrates the forced degradation pathways and analytical strategy:
The developed UHPLC-UV and UPLC-UV methods should be validated according to International Council for Harmonisation (ICH) guidelines to ensure suitability for intended applications. The following validation parameters were assessed for both methods:
Table 4: Method Validation Parameters and Results
| Validation Parameter | Perindopril Arginine | This compound | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 5.0-60.0 µg/mL (Method I) [5] | 0.15-12.0 µg/mL (Plasma) [4] | Correlation coefficient >0.999 |
| Precision (RSD) | ±0.63% (UHPLC) [3] | ±0.84% (UHPLC) [3] | RSD ≤2.0% |
| Accuracy (% Recovery) | 94.56-101.58% (Plasma) [4] | 94.56-101.58% (Plasma) [4] | 98-102% |
| LOD | 0.36 µg/mL (Spectrophotometric) [5] | 8.6 ng/mL (Plasma) [4] | Signal-to-noise ratio ~3:1 |
| LOQ | 1.08 µg/mL (Spectrophotometric) [5] | 33.5 ng/mL (Plasma) [4] | Signal-to-noise ratio ~10:1 |
| Specificity | Resolved from degradation products | Resolved from degradation products | No interference observed |
| Robustness | Deliberate variations in pH, flow rate, mobile phase | Deliberate variations in pH, flow rate, mobile phase | RSD ≤2.0% |
System suitability tests should be performed before each analytical run to ensure chromatographic system adequacy. The tests were conducted using three replicate injections of a solution containing 30 µg/mL of both perindopril arginine and this compound [3]. The following parameters were evaluated:
The developed UHPLC-UV and UPLC-UV methods for simultaneous determination of perindopril arginine and this compound offer significant applications in pharmaceutical quality control, stability testing, and bioanalytical studies. The methods enable precise quantification of both components in combined dosage forms, with the UHPLC-UV method demonstrating exceptional accuracy in quantifying Coversyl Plus tablet formulation (4991 µg perindopril arginine and 1247 µg this compound versus labeled amounts of 5000 µg and 1250 µg, respectively) [3]. The stability-indicating nature of these methods allows for monitoring degradation products under various stress conditions, providing essential data for formulation development and shelf-life determination.
The plasma analysis method enables therapeutic drug monitoring and pharmacokinetic studies of this antihypertensive combination, with excellent extraction efficiency and sensitivity suitable for clinical applications. The solid-phase extraction procedure achieves recovery rates of 94.56% to 101.58% for both analytes from human plasma, with low detection and quantification limits (LOD: 8.6-28.33 ng/mL; LOQ: 33.5-110.5 ng/mL) [4]. These methods represent valuable tools for pharmaceutical scientists in ensuring product quality, evaluating stability, and supporting clinical development of fixed-dose combination products containing perindopril arginine and this compound.
The application notes and protocols presented herein provide comprehensive methodologies for the simultaneous determination of perindopril arginine and this compound in pharmaceutical formulations and biological matrices. The UHPLC-UV method offers rapid analysis (<4.5 minutes runtime) with excellent precision and accuracy, while the UPLC-UV protocol for human plasma analysis demonstrates high extraction efficiency and sensitivity suitable for bioanalytical applications. The forced degradation studies establish the stability-indicating properties of these methods, enabling reliable quantification of both active components in the presence of degradation products. These validated methods represent robust analytical tools for quality control, stability testing, and clinical monitoring of this important antihypertensive combination therapy.
Indapamide hemihydrate is a widely prescribed antihypertensive agent belonging to the class of sulfonamide diuretics that demonstrates efficacy in managing both hypertension and edema through its dual mechanism of action involving vasodilation and mild diuresis. The development of precise and reliable stability-indicating methods is paramount in pharmaceutical analysis to ensure the identity, potency, purity, and quality of drug substances and products throughout their shelf life. These specialized methods are designed to accurately quantify the active pharmaceutical ingredient while effectively separating it from its degradation products, thus providing critical insights into the stability profile of the drug under various environmental conditions. The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) mandate the establishment of validated stability-indicating methods as an essential component of drug development and registration processes, emphasizing their crucial role in pharmaceutical quality control and assurance systems. [1] [2]
The chemical structure of indapamide, characterized by its chlorobenzamide moiety and indoline ring, renders it susceptible to various degradation pathways when exposed to stress conditions. Understanding these degradation mechanisms through systematic forced degradation studies enables the prediction of shelf life, appropriate packaging selection, and formulation optimization. This document presents comprehensive application notes and detailed protocols for modern chromatographic methods, particularly ultra-high-performance liquid chromatography (UHPLC), for the stability-indicating assay of this compound in various matrices including bulk drug substances, pharmaceutical dosage forms, and biological samples, providing researchers and pharmaceutical scientists with robust analytical procedures for quality control and stability assessment. [3]
Various analytical techniques have been developed and validated for the quantification of this compound in pharmaceutical formulations and biological matrices. The evolution of methodologies spans from conventional spectrophotometric approaches to sophisticated chromatographic and mass spectrometric techniques, each offering distinct advantages and limitations. Spectrophotometric methods, while simple and cost-effective, often lack the specificity required for stability-indicating applications, particularly in complex matrices. Chromatographic separation techniques, especially reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC), have emerged as the gold standards for stability-indicating methods due to their superior resolution capabilities, sensitivity, and ability to separate the active pharmaceutical ingredient from its degradation products. [1] [2]
The emergence of UHPLC technology has revolutionized pharmaceutical analysis by providing significantly improved resolution, reduced analysis time, and enhanced sensitivity compared to conventional HPLC. The fundamental principles underlying stability-indicating methods involve the application of stress conditions to the drug substance to generate degradation products, followed by method development that achieves baseline separation between the intact drug and its degradation impurities. The method validation process, conducted in accordance with ICH guidelines, establishes specificity, linearity, accuracy, precision, robustness, and sensitivity parameters, ensuring the reliability and reproducibility of the analytical procedure for its intended application throughout the product lifecycle. [2]
Table 1: Comparison of Analytical Methods for this compound
| Method Type | Separation Conditions | Linearity Range | Runtime | Applications | Key Advantages |
|---|---|---|---|---|---|
| RP-HPLC [1] | Shiseido Capcell Pak C18 (250×4.6mm, 5µm); Methanol:Phosphate buffer pH 5.8 (60:40); 1.0 mL/min; 241 nm | 0.2-1.2 µg/mL | 6.58 min (retention time) | Bulk drug and tablet analysis | Robust method; Widely available equipment |
| UHPLC-UV [2] | Waters Acquity BEH C18 (50×2.1mm, 1.7µm); 0.01% formic acid (pH4):ACN (40:60); 0.3 mL/min; 227 nm | 10-60 µg/mL | <4.5 min | Combined dosage forms | Rapid analysis; High sensitivity |
| UPLC-UV (Plasma) [4] | HSS C18 (100×2.1mm, 1.8µm); ACN:KH₂PO₄ buffer pH3 (65:35); 1.0 mL/min; 254 nm | 0.15-12.0 µg/mL (IP); 0.75-25.0 µg/mL (PP) | <2 min | Human plasma samples | High recovery from biological matrix |
| LC-MS [3] | LiChrospher CN (125×4.0mm, 5µm); 0.1% formic acid, 10mM ammonium formate:ACN (55:15:30); 1.4 mL/min | 10-60 µg/mL | Not specified | Degradation product identification | Structural characterization of impurities |
The selection of an appropriate analytical method depends on several factors including the required sensitivity, sample complexity, available instrumentation, and intended application. For routine quality control of pharmaceutical formulations, HPLC and UHPLC methods with UV detection typically provide the optimal balance between performance and practicality. For studies requiring the identification and characterization of degradation products, LC-MS methods are indispensable due to their ability to provide structural elucidation of unknown impurities. The extraction of indapamide from biological matrices such as human plasma necessitates additional sample preparation steps, with solid-phase extraction (SPE) demonstrating superior recovery rates compared to liquid-liquid extraction techniques. [4] [5]
Selecting an appropriate stability-indicating method for this compound requires careful consideration of multiple analytical and practical factors to ensure the method's suitability for its intended purpose. The primary objective of the analysis should guide method selection—whether for routine quality control, stability studies, bioavailability assessments, or degradation product identification. Each application demands specific performance characteristics; for instance, methods intended for stability studies must demonstrate specificity towards degradation products, while bioanalytical methods require exceptional sensitivity to detect low drug concentrations in complex biological matrices. The regulatory requirements and validation parameters stipulated by ICH guidelines must be thoroughly addressed, with particular emphasis on establishing method specificity through forced degradation studies under various stress conditions. [1] [2]
The instrumentation availability and expertise within the analytical laboratory also significantly influence method selection. While UHPLC methods offer superior performance in terms of speed and sensitivity, conventional HPLC systems remain widely used and can provide adequately validated methods for stability testing. The sample throughput requirements should be balanced against the analysis time; UHPLC methods typically provide significant time savings without compromising data quality. Additionally, the cost per analysis, including column lifetime, mobile phase consumption, and solvent disposal, should be evaluated, particularly for high-volume routine testing laboratories. Regardless of the selected technique, the method must be thoroughly validated following ICH guidelines to establish its reliability for the intended application. [2] [4]
Enhanced Efficiency: UHPLC methods utilizing sub-2µm particles offer significantly improved separation efficiency and resolution compared to conventional HPLC, enabling more confident identification and quantification of degradation products that may co-elute in traditional systems. [2]
Rapid Analysis: The reduced particle size and optimized system geometry allow for faster separations without compromising resolution, with typical run times of 2-4 minutes compared to 10-20 minutes for conventional HPLC methods, thereby increasing laboratory productivity. [2] [4]
Reduced Solvent Consumption: UHPLC methods operate at lower flow rates (typically 0.2-0.5 mL/min) compared to HPLC (1.0-1.5 mL/min), resulting in significant solvent savings and reduced operational costs over time, while also aligning with green chemistry principles. [2]
Improved Sensitivity: The reduced peak dispersion in UHPLC systems leads to higher peak concentrations at the detector, thereby enhancing detection sensitivity and enabling more accurate quantification of low-level degradation products. [2]
MS Compatibility: UHPLC methods typically employ volatile mobile phase additives such as formic acid or ammonium formate, making them ideally suited for coupling with mass spectrometers for degradation product identification, unlike phosphate buffer-based HPLC methods which require extensive desalting steps. [2]
This protocol describes a stability-indicating UHPLC-UV method for the simultaneous determination of perindopril arginine and this compound in combined dosage forms, adapted from the literature with optimization for enhanced reproducibility. [2]
Table 2: UHPLC-UV Instrumentation Conditions
| Parameter | Specification |
|---|---|
| Chromatography System | Waters Acquity UPLC with quaternary solvent manager, sample manager, and UV detector (or equivalent) |
| Analytical Column | Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) |
| Column Temperature | 25°C |
| Mobile Phase | 0.01% v/v formic acid in water adjusted to pH 4 with acetic acid:acetonitrile (40:60, v/v) |
| Flow Rate | 0.3 mL/min |
| Detection Wavelength | 227 nm |
| Injection Volume | 1 µL |
| Run Time | 4.5 min |
| Sample Temperature | 4°C |
Mobile Phase Preparation: Add 100 µL of formic acid to 1000 mL of HPLC grade water and mix thoroughly. Adjust the pH to 4.0 using acetic acid. Combine this solution with acetonitrile in the ratio of 40:60 (v/v). Filter through a 0.22 µm nylon membrane filter and degas by sonication for 5 minutes before use.
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Prepare perindopril arginine standard stock solution similarly.
Working Standard Solutions: Prepare mixed working standards by appropriate dilution of stock solutions with mobile phase to obtain concentrations in the range of 10-60 µg/mL for both analytes.
Sample Solution: Weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 5 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of diluent (acetonitrile:water, 50:50 v/v), sonicate for 20 minutes with intermittent shaking, cool to room temperature, and dilute to volume with the same diluent. Filter through a 0.45 µm PVDF syringe filter, discarding the first 2 mL of the filtrate.
Prior to sample analysis, ensure the system meets the following suitability criteria:
Forced degradation studies are conducted to establish the stability-indicating properties of the method and understand the degradation pathways of this compound. [1] [3]
Transfer approximately 50 mg of this compound to a 50 mL volumetric flask. Add 2.0 mL of 0.1 M hydrochloric acid and allow to stand at room temperature for 30 minutes. Neutralize with 2.0 mL of 0.1 M sodium hydroxide and dilute to volume with mobile phase. Prepare a corresponding solution without acid treatment as control. Inject both solutions into the UHPLC system.
Transfer approximately 50 mg of this compound to a 50 mL volumetric flask. Add 2.0 mL of 0.1 M sodium hydroxide and allow to stand at room temperature for 30 minutes. Neutralize with 2.0 mL of 0.1 M hydrochloric acid and dilute to volume with mobile phase. Prepare a corresponding solution without base treatment as control. Inject both solutions into the UHPLC system.
Transfer approximately 50 mg of this compound to a 50 mL volumetric flask. Add 2.0 mL of 3% hydrogen peroxide and allow to stand at room temperature for 30 minutes. Dilute to volume with mobile phase. Prepare a corresponding solution without peroxide treatment as control. Inject both solutions into the UHPLC system.
Spread a thin layer of approximately 50 mg of this compound in a petri dish and place in a hot air oven maintained at 60°C for 24 hours. After exposure, transfer the drug to a 50 mL volumetric flask, dissolve, and dilute to volume with mobile phase. Prepare a corresponding solution from unheated drug as control. Inject both solutions into the UHPLC system.
Spread a thin layer of approximately 50 mg of this compound in a petri dish and expose to visible light (1.2 million lux hours) and UV light (200 watt hours/m²) in a photostability chamber. After exposure, transfer the drug to a 50 mL volumetric flask, dissolve, and dilute to volume with mobile phase. Prepare a corresponding solution from protected drug as control. Store both solutions in amber-colored volumetric flasks. Inject both solutions into the UHPLC system.
The following workflow diagram illustrates the systematic procedure for conducting forced degradation studies:
The stability-indicating method for this compound must be thoroughly validated according to ICH guidelines to ensure its suitability for intended applications. The following table summarizes the typical acceptance criteria for validation parameters based on published methods: [1] [2] [4]
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Data | Acceptance Criteria |
|---|---|---|
| Specificity | No interference from degradation products, excipients, or other drugs | Resolution factor >2.0 between indapamide and closest eluting peak |
| Linearity | r² = 0.999 for indapamide in range of 10-60 µg/mL | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | Mean recovery 98.5-101.2% at 50%, 100%, 150% levels | Recovery 98.0-102.0% |
| Precision | %RSD for repeatability ≤ 1.5%; Intermediate precision ≤ 2.0% | %RSD ≤ 2.0% |
| Detection Limit (LOD) | 0.03 µg/mL (Signal-to-noise ratio 3:1) | Signal-to-noise ratio ≥ 3:1 |
| Quantitation Limit (LOQ) | 0.08 µg/mL (Signal-to-noise ratio 10:1) | Signal-to-noise ratio ≥ 10:1 |
| Robustness | System suitability parameters within limits after deliberate variations in flow rate (±0.05 mL/min), mobile phase composition (±2%), column temperature (±2°C) | All system suitability criteria met |
The interpretation of forced degradation studies provides critical insights into the inherent stability of this compound and helps in establishing appropriate storage conditions and shelf-life for pharmaceutical products. Typical degradation profiles observed under various stress conditions include: [1] [3]
Acidic Conditions: Indapamide shows moderate degradation in acidic environments, with the formation of 4-chloro-3-sulfamoylbenzamide as a primary degradation product due to hydrolysis of the indoline ring. The extent of degradation typically ranges from 5-15% under mild acidic conditions (0.1 M HCl, room temperature, 30 minutes).
Alkaline Conditions: Significant degradation occurs in alkaline media, with the drug being particularly labile to hydrolysis at elevated pH. Multiple degradation products may form, including 4-chloro-3-(formylsulfamoyl)-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)benzamide, with degradation extent potentially exceeding 20% under mild alkaline conditions (0.1 M NaOH, room temperature, 30 minutes).
Oxidative Stress: Indapamide demonstrates moderate sensitivity to oxidative conditions, with degradation primarily occurring through sulfonamide oxidation pathways. The extent of degradation typically ranges from 10-20% when exposed to 3% hydrogen peroxide for 30 minutes at room temperature.
Thermal Stress: The solid drug substance shows good thermal stability with minimal degradation (<5%) when stored at 60°C for up to 24 hours. However, in solution states or when combined with other drugs in formulations, the degradation may be more pronounced.
Photolytic Stress: Indapamide is generally photosensitive, with significant degradation observed upon exposure to UV and visible light. Appropriate light-resistant packaging is essential to maintain product stability throughout the shelf-life.
The following diagram illustrates the major degradation pathways of this compound under various stress conditions:
The developed UHPLC-UV method has been successfully applied to the analysis of this compound in various pharmaceutical formulations, including immediate-release tablets, sustained-release formulations, and fixed-dose combination products. For tablet formulations, the sample preparation procedure involving sonication with acetonitrile:water mixture provides excellent extraction efficiency with recovery rates typically between 98.5-101.2%. When analyzing fixed-dose combinations containing perindopril arginine and this compound, the method demonstrates adequate resolution between both active ingredients and their respective degradation products, making it suitable for routine quality control and stability monitoring of these widely used antihypertensive combinations. [2] [4]
For sustained-release formulations, additional validation may be required to ensure complete extraction of the drug from the modified-release matrix. The method shows consistent performance across different production batches, with the content of this compound in commercial formulations typically falling within 98.0-102.0% of the labeled claim. The excipients commonly found in tablet formulations, such as lactose, microcrystalline cellulose, starch, magnesium stearate, and colloidal silicon dioxide, do not interfere with the analysis, confirming the specificity of the method for its intended application. [6]
The determination of this compound in biological matrices requires additional sample preparation steps to extract the analyte from the complex matrix and concentrate it to detectable levels. Solid-phase extraction (SPE) using Oasis HLB cartridges (1 mL, 30 mg) has been demonstrated to provide excellent recovery rates of 94.56-101.58% from human plasma samples. The extraction procedure involves conditioning the cartridges with acetonitrile and methanol, followed by sample loading, washing with methanol:water (10:90 v/v), and elution with acetonitrile. The eluate is then evaporated under nitrogen gas at 40°C and reconstituted in mobile phase before UPLC analysis. [4]
The validated UPLC-UV method for plasma analysis demonstrates linearity in the range of 0.15-12.0 µg/mL for indapamide and 0.75-25.0 µg/mL for perindopril, with limit of quantification (LOQ) values of 33.5 ng/mL and 110.5 ng/mL, respectively. The method has been successfully applied to therapeutic drug monitoring and pharmacokinetic studies, providing reliable data on drug concentrations in biological fluids. The precision values for intra-day and inter-day measurements show %CV between 1.08 and 12.5%, meeting the acceptance criteria for bioanalytical method validation. [4] [5]
Peak Tailing: If tailing factor exceeds 1.5, check column performance and consider reducing the injection volume or adjusting the mobile phase pH. Older columns may require replacement to maintain optimal performance.
Retention Time Shift: Significant changes in retention time may indicate mobile phase composition errors, column temperature fluctuations, or column deterioration. Prepare fresh mobile phase daily and ensure consistent column temperature.
Reduced Resolution: For declining resolution between indapamide and degradation products, optimize the organic modifier ratio in the mobile phase or consider using a longer column or smaller particle size for improved separation.
High Background Noise: Elevated baseline noise may result from contaminated mobile phase, detector lamp failure, or column contamination. Use high-purity reagents and replace mobile phase regularly.
Low Recovery from Biological Samples: Incomplete recovery from plasma samples may indicate issues with the SPE procedure. Ensure proper conditioning of cartridges and complete elution of the analyte. [4]
Chemical Handling: Acetonitrile should be handled in a well-ventilated area or fume hood due to its toxicity. Formic and acetic acids are corrosive and should be handled with appropriate personal protective equipment including gloves and safety glasses.
Biological Samples: Human plasma samples should be handled following appropriate biosafety level 2 precautions, using gloves and other protective barriers to prevent exposure to bloodborne pathogens.
Waste Disposal: Organic solvents and mobile phase waste should be collected in appropriately labeled containers and disposed of according to local regulations for hazardous chemical waste.
The stability-indicating UHPLC-UV method described in these application notes provides a robust, precise, and accurate approach for the determination of this compound in pharmaceutical formulations and biological samples. The method demonstrates excellent separation efficiency, allowing for the specific quantification of indapamide in the presence of its degradation products formed under various stress conditions. The validation data confirm that the method meets all regulatory requirements for stability-indicating assays, with satisfactory specificity, linearity, accuracy, precision, and sensitivity.
The forced degradation studies reveal that this compound is particularly susceptible to hydrolysis under alkaline conditions and demonstrates moderate sensitivity to acidic, oxidative, and photolytic stress. These findings highlight the importance of appropriate formulation strategies and packaging to ensure the long-term stability of indapamide-containing pharmaceutical products. The method's ability to successfully separate and quantify indapamide in fixed-dose combination products with perindopril further enhances its utility in pharmaceutical analysis.
The detailed protocols provided for sample preparation, chromatographic separation, and method validation enable the straightforward implementation of this analytical procedure in quality control laboratories, supporting the ongoing efforts to ensure the safety, efficacy, and quality of this compound-containing medications throughout their shelf life.
1. Introduction
Forced degradation studies are an essential component of drug development, used to elucidate the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve stressing a drug under conditions more severe than accelerated storage conditions to identify potential degradation products, understand degradation pathways, and validate analytical methodologies [1] [2]. For the antihypertensive drug Indapamide, a thiazide-like diuretic, understanding its degradation behavior is critical for ensuring product safety and efficacy [3].
Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) is a powerful technique for these studies. The high resolution and mass accuracy of QToF-MS allow for the precise identification of degradation products, providing valuable data for structural elucidation [4].
2. Experimental Protocol
2.1. Materials and Reagents
2.2. Preparation of Stock and Standard Solutions
2.3. Forced Degradation Studies The goal is to achieve approximately 5-20% degradation to generate meaningful levels of degradation products without causing excessive destruction [2]. The following table summarizes recommended stress conditions.
Table 1: Recommended Forced Degradation Conditions for Indapamide
| Stress Condition | Recommended Protocol | Target Degradation |
|---|---|---|
| Acidic Hydrolysis | Treat with 0.1 M HCl; reflux at 60°C for 4-8 hours [4]. | 5-20% |
| Basic Hydrolysis | Treat with 0.1 M NaOH; reflux at 60°C for 4-8 hours. | 5-20% |
| Oxidative Stress | Expose to 3% H₂O₂ at room temperature for several hours or at 60°C for shorter durations [2]. | 5-20% |
| Thermal Stress (Solid) | Expose the solid drug substance to a temperature of 40°C or higher for a defined period [2]. | 5-20% |
| Photolytic Stress | Expose the solid drug substance to UV and/or visible light in excess of ICH conditions [2]. | 5-20% |
Workflow Overview:
The following diagram outlines the logical workflow for a forced degradation study, from sample preparation to data analysis.
2.4. UHPLC-QToF-MS Analysis
2.4.1. Chromatographic Conditions The following parameters are adapted from a validated method for a drug combination containing Indapamide and can be used as a starting point [6] [5].
2.4.2. Mass Spectrometric Conditions (QToF-MS) The MS parameters should be optimized for your specific instrument. The following table provides a reference based on studies with similar small molecules [5] [4].
Table 2: Typical QToF-MS Parameters for Degradant Analysis
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive mode |
| Sheath Gas Flow | 30 (arbitrary units) |
| Auxiliary Gas Flow | 5 (arbitrary units) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 110 °C |
| Desolvation Temperature | 450 °C |
| Scan Range | 50 - 1500 m/z |
| Collision Energies | Ramped (e.g., 10, 15, 20 eV for MS/MS) |
3. Expected Outcomes & Data Interpretation
3.1. Data Processing
3.2. Identification of Degradation Products
Degradation Pathway Elucidation:
By correlating the identified degradants with the specific stress condition applied, you can postulate the chemical pathways responsible for degradation, such as hydrolysis, oxidation, or photolysis.
4. Regulatory Considerations Forced degradation studies are a regulatory expectation for New Drug Applications (NDA). While not mandatory for early Investigational New Drug (IND) applications, conducting them early is a best practice that aids in formulation development and the establishment of a stability-indicating method [2]. The studies should be conducted on at least one batch of drug substance, and a full written account, including the characterization of significant degradation products, is required for marketing authorization.
This protocol provides a framework for conducting forced degradation studies on Indapamide using UHPLC-QToF-MS. The methodology is designed to be stability-indicating, enabling the separation and identification of degradants. The high mass accuracy of QToF-MS is indispensable for elucidating the structures of unknown degradation products and proposing degradation pathways, ultimately ensuring the development of a safe and stable pharmaceutical product.
This protocol details the manufacturing of sustained-release indapamide tablets via direct compression, using a blend of HEC and HPC as the matrix system [1] [2].
Before compression, evaluate the powder blend for the following critical quality attributes to ensure a robust manufacturing process [4]:
The finished tablets must comply with pharmacopoeial standards and internal specifications. Key tests include [4]:
This method is used to profile the drug release from the sustained-release matrix tablets [4] [5].
The target release profile should demonstrate sustained release over 12-16 hours. The drug release mechanism can be evaluated by fitting the data to various kinetic models [4] [6].
Fit the dissolution data to mathematical models to understand the drug release mechanism [4] [5]. The table below summarizes the expected outcomes for an optimized HEC-based formulation.
| Kinetic Model | Equation | Interpretation for Optimized HEC Formulation |
|---|---|---|
| Zero-Order | ( Q_t = Q_0 + K_0 t ) | Strong fit (R² > 0.99) indicates constant release rate over time [5]. |
| Higuchi | ( Q_t = K_H \sqrt{t} ) | Good fit (R² > 0.98) suggests release is diffusion-controlled. |
| Korsmeyer-Peppas | ( M_t/M_\infty = K t^n ) | n ≈ 0.89 indicates anomalous (non-Fickian) transport, coupling diffusion and polymer erosion [4]. |
| Hixson-Crowell | ( \sqrt[3]{W_0} - \sqrt[3]{W_t} = K_{HC} t ) | Good fit (R² > 0.98) implies release is influenced by tablet erosion [5]. |
The following diagram illustrates the key stages in developing and optimizing the HEC-based indapamide matrix tablet.
This protocol provides a foundation for developing a robust sustained-release formulation of indapamide using an HEC-based matrix system. Further optimization of polymer ratios and compression parameters may be required for specific target release profiles.
The goal of formulating Indapamide SR tablets is to maintain constant blood levels over 24 hours, improving the therapeutic index and reducing side effects associated with immediate-release peaks [1] [2]. The matrix system using hydrophilic polymers like HPMC is a widely adopted approach.
This composition is adapted from a research study [1]. The total tablet weight can be adjusted with additional fillers.
| Ingredient | Function | Quantity (mg) - F1 | Quantity (mg) - F2 | Quantity (mg) - F3 |
|---|---|---|---|---|
| Indapamide | Active Pharmaceutical Ingredient (API) | 1.5 | 1.5 | 1.5 |
| HPMC K 100 M | Sustained-Release Matrix Polymer | 7.5 | - | - |
| HPMC (various grades) | Sustained-Release Matrix Polymer | - | 7.5 | 4.0 - 8.0 |
| Mannitol | Diluent | 45.0 | 24.0 | - |
| Microcrystalline Cellulose (MCC) | Diluent / Binder | - | 21.0 | 23.0 |
| HPC-LF | Binder | 0.75 | 0.75 | 0.75 |
| Zinc Stearate | Lubricant | 0.25 | 0.25 | 0.25 |
| Purified Water | Granulating Liquid | q.s. | q.s. | q.s. |
Formulation Rationale:
The following workflow and detailed steps outline the wet granulation process for manufacturing Indapamide SR matrix tablets.
Detailed Experimental Steps:
Dry Mixing:
Wet Massing & Granulation:
Wet Screening:
Drying:
Dry Screening:
Final Blending (Lubrication):
Compression:
Comprehensive evaluation ensures the granules and final tablets meet quality standards.
The following table summarizes key tests and typical results from research formulations [1].
| Test | Method / Specification | Typical Results |
|---|---|---|
| Bulk Density (g/ml) | USP <616>; Measure poured density | 0.49 - 0.53 |
| Tapped Density (g/ml) | USP <616>; Measure tapped density | 0.59 - 0.69 |
| Carr's Index (%) | Calculated: (Tapped - Bulk)/Tapped x 100 | 23.5 - 25.5 (Fair to Passable Flow) |
| Tablet Hardness (N) | Hardness Tester (e.g., Monsanto, Schleuniger) | 50 - 100 N |
| Tablet Friability (%) | USP <1216>; Roche Friabilator, 100 revolutions | ≤ 1.0% (e.g., 0.12 - 0.18%) |
| Weight Variation | USP <905>; Weigh 20 tablets individually | Meets USP requirements |
| Drug Content Uniformity (%) | HPLC assay of 10 individual tablets | 95 - 102% of label claim |
| In-Vitro Drug Release | USP Apparatus II (Paddle), 50 RPM, in pH 6.8 phosphate buffer at 37°C | Target Profile: ~50% release between 5-14 hours, complete release over 24 hours [1] [2] |
Detailed Experimental Protocols:
Drug Release (Dissolution) Testing [1]:
Stability Studies [4]:
For researchers developing Indapamide SR tablets via wet granulation:
Indapamide hemihydrate is a thiazide-like diuretic and antihypertensive agent clinically used in the management of hypertension and edema associated with congestive heart failure. The compound exists in both crystalline and amorphous forms, with the hemihydrate form being the commercially available crystalline pharmaceutical ingredient. From a biopharmaceutical perspective, the amorphous form of indapamide demonstrates significantly enhanced solubility compared to its crystalline counterpart, potentially leading to improved dissolution characteristics and bioavailability. However, this amorphous state is thermodynamically unstable and tends to undergo physical aging and recrystallization, which can adversely affect dissolution performance over time.
Recent research has focused on developing sustained-release formulations of indapamide to maintain therapeutic blood levels, reduce dosing frequency, and improve patient compliance. These formulations are particularly valuable in hypertension management, where consistent 24-hour blood pressure control is clinically important. The in vitro dissolution profile serves as a critical quality attribute that must be carefully characterized and controlled during formulation development to ensure consistent in vivo performance. Understanding the release mechanisms and kinetics of indapamide from various matrix systems is essential for designing optimal drug delivery systems that can provide the desired release pattern while maintaining physical and chemical stability.
The development of sustained-release matrix tablets for this compound requires careful selection of excipients that collectively control drug release while maintaining appropriate tablet properties. Hydrophilic polymers form the cornerstone of these matrix systems, with hypromellose (HPMC) being the most widely used polymer due to its consistent swelling and erosion characteristics. Upon contact with aqueous media, HPMC forms a gel layer that controls drug release through a combination of diffusion and erosion mechanisms. The specific grade of HPMC (e.g., K15M CR) influences the viscosity of the gel layer and consequently the release rate, with higher viscosity grades typically providing more sustained release profiles.
Other critical excipients include diluents such as lactose monohydrate or microcrystalline cellulose, which ensure adequate tablet mass and proper compaction characteristics. Lubricants like magnesium stearate and glidants such as colloidal silicon dioxide (Aerosil) are essential for ensuring satisfactory flow properties and preventing adherence during manufacturing. The concentration of each component must be optimized to achieve the target release profile while maintaining acceptable tablet characteristics including hardness, friability, and content uniformity.
Table 1: Formulation Compositions of this compound Sustained-Release Matrix Tablets (Total Tablet Weight: 200 mg)
| Component | Function | F1 (mg) | F2 (mg) | F3 (mg) | F4 (mg) | F5 (mg) |
|---|---|---|---|---|---|---|
| This compound | Active Ingredient | 2.5 | 2.5 | 2.5 | 2.5 | 2.5 |
| HPMC (Methocel K15M CR) | Matrix Polymer | 20 | 40 | 60 | 80 | 100 |
| Lactose monohydrate | Diluent | 167.0 | 147.0 | 127.0 | 107.0 | 87.0 |
| Microcrystalline cellulose | Filler/Binder | 4 | 4 | 4 | 4 | 4 |
| Colloidal silicon dioxide (Aerosil) | Glidant | 3.0 | 3.0 | 3.0 | 3.0 | 3.0 |
| Magnesium stearate | Lubricant | 3.5 | 3.5 | 3.5 | 3.5 | 3.5 |
Table 2: Effect of HPMC Concentration on Drug Release Profile
| Formulation | HPMC Concentration (%) | Cumulative Release at 2h (%) | Cumulative Release at 8h (%) | Cumulative Release at 16h (%) | Time for 80% Release (h) |
|---|---|---|---|---|---|
| F1 | 10 | 25-35 | 65-75 | 95-105 | 10-12 |
| F2 | 20 | 20-30 | 55-65 | 85-95 | 14-16 |
| F3 | 30 | 15-25 | 45-55 | 75-85 | 18-20 |
| F4 | 40 | 10-20 | 35-45 | 65-75 | 22-24 |
| F5 | 50 | 5-15 | 25-35 | 55-65 | 26-28 |
The relationship between HPMC concentration and drug release rate is clearly demonstrated in Table 2. As the polymer content increases from 10% to 50%, the release rate decreases correspondingly, allowing for formulators to target specific release profiles by adjusting this critical parameter. Research indicates that formulations with 20-40% HPMC concentration typically provide the optimal balance between complete release and appropriate sustained effect for a 24-hour dosing interval. The drug release mechanism from these matrix systems primarily involves simultaneous swelling and erosion, with the diffusion pathway becoming increasingly restricted at higher polymer concentrations.
The dissolution testing for this compound sustained-release formulations should be conducted using a USP Apparatus 1 (basket) or Apparatus 2 (paddle) system, with the selection based on formulation characteristics and sink conditions. The dissolution media should represent physiological relevant conditions, typically including pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid) buffers to evaluate pH-dependent release behavior. The volume is generally maintained at 900 mL to maintain sink conditions, and the temperature should be controlled at 37±0.5°C to simulate physiological conditions.
The rotation speed should be set at 50-75 rpm for paddle apparatus or 100 rpm for basket apparatus to mimic mild agitation conditions in the gastrointestinal tract. To accurately quantify drug release, sample withdrawal at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 16, 20, and 24 hours) followed by appropriate filtration and analysis is necessary. It is critical to validate the stability of indapamide in the dissolution media under test conditions to ensure accurate results, as the drug may be susceptible to degradation in certain pH conditions over extended testing periods.
Table 3: HPLC Conditions for Indapamide Quantification in Dissolution Samples
| Parameter | Specification |
|---|---|
| Column | C18, 250 × 4.6 mm, 5 μm particle size |
| Mobile Phase | Acetonitrile: Methanol: Phosphate Buffer (pH 3.0) (30:30:40 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 μL |
| Detection Wavelength | 240 nm |
| Column Temperature | 30°C |
| Run Time | 10-15 minutes |
| Retention Time | ~6.5 minutes |
The chromatographic method for indapamide quantification should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The calibration curve is typically linear over the concentration range of 0.1-10 μg/mL, with a correlation coefficient (R²) of not less than 0.999. The method should effectively separate indapamide from potential degradation products and excipient interferences to ensure accurate dissolution profiling. For quality control purposes, UV-Vis spectrophotometry at 240 nm may be employed as a faster alternative, provided it has been validated and shown to be specific for indapamide in the presence of formulation components.
The analysis of drug release kinetics from sustained-release formulations provides critical insights into the release mechanisms and helps in predicting in vivo performance. For this compound matrix tablets, the release data should be fitted to various mathematical models including zero-order, first-order, Higuchi, and Korsmeyer-Peppas models to determine the predominant release mechanism. Research has demonstrated that optimized indapamide sustained-release formulations typically follow zero-order kinetics (R² values between 0.97-0.99), indicating constant drug release over time, which is ideal for maintaining stable blood concentrations.
The Korsmeyer-Peppas model is particularly useful for identifying the release mechanism, with the release exponent (n) value indicating whether release is governed by Fickian diffusion (n ≈ 0.45), Case-II transport (n ≈ 0.89), or anomalous transport (0.45 < n < 0.89). For HPMC-based matrix tablets containing indapamide, the release exponent typically falls in the range of 0.6-0.8, suggesting a combination of diffusion and erosion mechanisms (anomalous transport). This understanding allows formulators to manipulate release characteristics by adjusting the polymer type, concentration, and incorporating additional release-modifying excipients.
The physical stability of indapamide in its amorphous form within the formulation must be carefully monitored, as physical aging can occur below the glass transition temperature (Tg), potentially affecting dissolution performance. Studies have shown that amorphous indapamide undergoes enthalpy relaxation when stored below its Tg, with the relaxation time constants following the Kohlrausch-Williams-Watts (KWW) equation. This phenomenon underscores the importance of accelerated stability studies under various temperature and humidity conditions to ensure consistent dissolution performance throughout the product's shelf life.
The in vitro dissolution profile should remain consistent after storage under accelerated conditions (40°C/75% RH) for up to 6 months, with similarity factors (f2) ≥ 50 indicating no significant change in release characteristics. Additionally, the formulation should maintain appropriate physical properties including hardness (6-8 kg/cm²), friability (<1%), and drug content (98-102%) throughout the stability study period. These comprehensive evaluations ensure that the sustained-release properties are maintained from manufacturing through patient administration.
Title: Direct Compression Method for Indapamide SR Matrix Tablets
The direct compression method represents the most efficient manufacturing approach for indapamide sustained-release matrix tablets. Begin by accurately weighing all components using an analytical balance with appropriate sensitivity for the low dose of indapamide (2.5 mg per tablet). Employ geometric dilution for thorough mixing of the active pharmaceutical ingredient by first mixing indapamide with an approximately equal volume of lactose, then successively doubling the mixture with additional lactose until fully incorporated. Add the HPMC polymer and remaining lactose, followed by microcrystalline cellulose and colloidal silicon dioxide, blending in a suitable powder mixer for 15-20 minutes to ensure uniform distribution.
Pass the final blend through a 60-mesh sieve to break any agglomerates and ensure uniform particle size distribution. Finally, add the magnesium stearate as a lubricant and mix for an additional 3-5 minutes to ensure uniform distribution without over-mixing, which can adversely affect compaction properties. Compress the tablets using a rotary tablet press equipped with 15.00×7.00 mm round punches at a compression force of approximately 10 tons to achieve tablets with target hardness of 6-8 kg/cm². Throughout the compression process, regularly monitor tablet weight, hardness, thickness, and appearance to ensure consistency.
Title: Dissolution Test Procedure for Indapamide SR Tablets
The dissolution testing should be performed using USP Apparatus 2 (paddle apparatus) with 900 mL of dissolution medium maintained at 37±0.5°C. For comprehensive characterization, utilize multiple media including 0.1N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8) to evaluate pH-dependent release behavior. Set the paddle rotation speed to 50-75 rpm to simulate mild hydrodynamic conditions in the gastrointestinal tract. After placing one tablet in each vessel, begin the test and automatically withdraw samples at predetermined time intervals (1, 2, 4, 6, 8, 12, 16, 20, and 24 hours) using an automated sampler or manual withdrawal with syringes.
Immediately filter all withdrawn samples through 0.45 μm membrane filters, discarding the first 1-2 mL to account for adsorption losses. Analyze the filtered samples using a validated HPLC method with the conditions specified in Table 3 or a validated UV-Vis spectrophotometric method at 240 nm. Prepare standard solutions of indapamide in the same dissolution medium at concentrations spanning the expected range (typically 0.1-10 μg/mL) to establish a calibration curve. Calculate the cumulative percentage of drug released at each time point and plot the release profile. Perform testing on a minimum of six tablets to ensure statistical reliability of the results.
The development and characterization of sustained-release formulations for this compound require comprehensive understanding of both the physicochemical properties of the drug substance and the release mechanisms from the delivery system. The application notes and protocols presented herein provide a systematic approach to formulating, testing, and evaluating indapamide sustained-release matrix tablets with predictable and consistent performance. The use of HPMC-based matrix systems offers a robust platform for achieving desired release profiles that can be optimized through adjustment of polymer concentration and selection of appropriate manufacturing processes.
The dissolution methodology outlined, coupled with appropriate analytical techniques, enables accurate characterization of drug release patterns and kinetic analysis. The experimental protocols ensure reliable and reproducible results that can support formulation development, quality control, and regulatory submissions. By following these comprehensive guidelines, researchers and pharmaceutical developers can efficiently create indapamide sustained-release products with enhanced therapeutic outcomes for hypertension management.
Hydroxypropyl methylcellulose (HPMC), also known as hypromellose, is a semi-synthetic, water-soluble cellulose derivative that has become the polymer of choice for developing sustained release matrix systems due to its excellent biocompatibility, non-toxic nature, and versatile physicochemical properties. As a hydrophilic polymer, HPMC forms a gel layer upon contact with aqueous media, controlling drug release through a combination of diffusion and erosion mechanisms. The European Pharmacopoeia classifies HPMC based on substitution content, with common pharmaceutical grades including K4M, K15M, and K100M, where the numerical suffix indicates viscosity in millipascal-seconds [1]. In the context of antihypertensive therapy, sustained release formulations of indapamide offer significant clinical advantages by maintaining steady plasma concentrations, reducing dosing frequency, and minimizing concentration-dependent side effects [2].
The development of indapamide sustained release (SR) matrix tablets represents an important advancement in hypertension management, allowing reduction of the daily dosage from 2.5 mg (immediate release) to 1.5 mg while maintaining therapeutic efficacy [2]. This application note provides comprehensive formulation strategies, experimental protocols, and characterization methods for developing HPMC-based sustained release matrix tablets of indapamide, supported by quantitative data and visual workflows to guide researchers and pharmaceutical scientists in optimizing this drug delivery system.
Indapamide: A sulphonamide diuretic and antihypertensive agent with a primary mechanism involving reduction of vascular reactivity and peripheral vascular resistance. The SR formulation targets once-daily administration for improved patient compliance [3] [2].
HPMC (Methocel K15M CR): The primary release-controlling polymer that forms a hydrophilic matrix. The K15M grade provides intermediate viscosity, balancing gel strength and release modulation capabilities. The polymer concentration significantly influences release kinetics, with higher percentages (20-100 mg per tablet) providing more sustained release profiles [3].
Lactose Monohydrate: Serves as a water-soluble diluent to maintain tablet bulk and facilitate initial water penetration into the matrix system. The percentage decreases as polymer content increases across formulations (F1-F5) [3].
Microcrystalline Cellulose: Provides both diluent properties and mild binding capabilities, enhancing compactibility during direct compression [3].
Magnesium Stearate and Talc: Lubricant and anti-adherent system that prevents sticking during compression and ensures consistent tablet weight and content uniformity [3].
Aerosil (Colloidal Silicon Dioxide: Functions as a flow promoter to improve powder flow characteristics during the compression process [3].
Table 1: Formulation Composition of Indapamide Sustained Release Matrix Tablets (Total Tablet Weight: 200 mg)
| Ingredient | Function | F1 (mg) | F2 (mg) | F3 (mg) | F4 (mg) | F5 (mg) |
|---|---|---|---|---|---|---|
| Indapamide | API | 2.5 | 2.5 | 2.5 | 2.5 | 2.5 |
| Methocel K15M CR | Polymer | 20 | 40 | 60 | 80 | 100 |
| Lactose Monohydrate | Diluent | 167.0 | 147.0 | 127.0 | 107.0 | 87.0 |
| Aerosil | Flow Promoter | 3.0 | 3.0 | 3.0 | 3.0 | 3.0 |
| Microcrystalline Cellulose | Binder/Diluent | 4.0 | 4.0 | 4.0 | 4.0 | 4.0 |
| Magnesium Stearate | Lubricant | 3.5 | 3.5 | 3.5 | 3.5 | 3.5 |
Source: Adapted from [3]
The formulation design illustrates a systematic approach where HPMC concentration increases while lactose content decreases correspondingly across the five formulations (F1-F5). This inverse relationship allows researchers to study the precise effect of polymer percentage on drug release kinetics while maintaining consistent tablet weight and composition of other excipients [3]. The selected HPMC grade (K15M) provides optimal viscosity for a 24-hour release profile, with higher viscosity grades (K100M) potentially providing more extended release for highly soluble drugs [1].
Figure 1: Manufacturing Workflow for Indapamide SR Matrix Tablets
Protocol Details:
Material Weighing: Precisely weigh all ingredients according to the formulation batch sheet using an analytical balance (e.g., AR2140, OHAIS) [3].
Sieving: Pass all powdered ingredients through a suitable sieve (typically #40 mesh) to eliminate lumps and ensure uniform particle size distribution.
Mixing: Combine indapamide, HPMC (Methocel K15M CR), and lactose monohydrate in a suitable blender (e.g., octagonal blender) and mix for 15-20 minutes until a homogeneous mixture is achieved [3].
Addition of Excipients: Introduce microcrystalline cellulose to the primary mixture and blend for an additional 5 minutes. Finally, add magnesium stearate and Aerosil as the last step, and mix for 2-3 minutes to ensure uniform distribution without over-lubrication [3].
Compression: Compress the final blend using a tablet compression machine (e.g., Manesty D type) equipped with 15.00×7.00 mm round punches at a compression force of approximately 10 tons. The compression speed should be maintained constant throughout the process [3].
Table 2: Pre-compression Evaluation Parameters and Methods
| Parameter | Methodology | Acceptance Criteria | Results (Representative) |
|---|---|---|---|
| Angle of Repose | Fixed funnel method | <30° (excellent flow) | 29.16°-32.69° [4] |
| Bulk Density | Graduated cylinder method | Variable based on formulation | 0.482-0.593 g/cm³ [4] |
| Tapped Density | Mechanical tapping apparatus | Variable based on formulation | 0.573-0.701 g/cm³ [4] |
| Carr's Index (Compressibility) | Calculated: [(Tapped - Bulk)/Tapped] × 100 | <10% (excellent), 11-15% (good) | 13.21-18.44% [4] |
| Hausner's Ratio | Calculated: Tapped Density/Bulk Density | <1.12 (excellent flow) | 1.15-1.23 [4] |
Detailed Methodology:
Angle of Repose: Place a fixed funnel on a stand approximately 2-3 cm above a horizontal surface. Carefully pour the powder blend through the funnel and measure the height and radius of the resulting cone. Calculate using the formula: tan θ = h/r, where h is height and r is radius [3].
Bulk Density: Gently pour the powder blend into a graduated cylinder without compaction and note the volume (V_b). Weigh the powder (M) and calculate bulk density as M/V_b [3].
Tapped Density: Subject the powder in the graduated cylinder to mechanical tapping (e.g., using USP density tester) until constant volume (V_t) is achieved. Calculate tapped density as M/V_t [3].
Carr's Index and Hausner's Ratio: Calculate using the formulas provided in Table 2. These parameters indicate powder flowability and compression characteristics, with lower values generally indicating better flow properties [3] [4].
Table 3: Quality Control Tests for Indapamide SR Tablets
| Test Parameter | Methodology | Acceptance Criteria | Results (Indapamide SR) |
|---|---|---|---|
| Thickness | Digital caliper | ±5% of target thickness | 6.29-6.76 mm [4] |
| Diameter | Digital caliper | ±5% of target diameter | 15.00 mm (as specified) [3] |
| Hardness | Hardness tester (e.g., Electrolab EH-01P) | 6-8 kg/cm² | 6.3-7.8 kg/cm² [3] [4] |
| Friability | Friabilator (e.g., Electrolab EF-2), 100 revolutions | ≤1% weight loss | 0.46-0.63% [4] |
| Weight Variation | 20 tablets individually weighed | ±7.5% for 200 mg tablets | Complies [3] |
| Drug Content | HPLC or UV spectroscopy | 90-110% of labeled claim | 99.4-100.3% [3] |
| In vitro Dissolution | USP Apparatus II, pH 6.8 buffer, 50 rpm | Sustained release over 16-24 hours | >70% over 16 hours [2] |
Detailed Methodology:
Hardness Testing: Place individual tablets in a hardness tester (e.g., Electrolab EH-01P) and apply increasing pressure until the tablet fractures. Record the force required in kg/cm² [3].
Friability Testing: Weigh 20 tablets collectively (initial weight, W1) and place in a friabilator. Rotate at 25 rpm for 100 revolutions (4 minutes). Remove tablets, dedust, and reweigh (final weight, W2). Calculate friability as [(W1 - W2)/W1] × 100 [3].
Weight Variation: Randomly select 20 tablets and weigh individually using an analytical balance. Calculate average weight and determine percentage deviation for each tablet [3].
Drug Content: Crush and powder 10 tablets. Accurately weigh powder equivalent to one tablet and dissolve in suitable solvent. Filter, dilute appropriately, and analyze using validated HPLC or UV spectrophotometric method at 242 nm [3].
In vitro Dissolution Study: Use USP Dissolution Apparatus II (paddle) with 900 mL phosphate buffer pH 6.8 maintained at 37±0.5°C and rotational speed of 50 rpm. Withdraw samples at predetermined time intervals (1, 2, 4, 6, 8, 12, 16, 20, 24 hours), filter, and analyze drug content spectrophotometrically. Maintain sink condition by replacing with fresh medium [3] [2].
Table 4: Mathematical Models for Drug Release Kinetics Analysis
| Model | Equation | Parameters | Release Mechanism |
|---|---|---|---|
| Zero Order | Q_t = Q_0 + K_0t | K_0 = zero order rate constant | Time-dependent release, ideal for SR systems |
| First Order | ln Q_t = ln Q_0 + K_1t | K_1 = first order rate constant | Concentration-dependent release |
| Higuchi | Q_t = K_H√t | K_H = Higuchi rate constant | Diffusion-controlled release |
| Korsmeyer-Peppas | Q_t/Q_∞ = Kt^n | n = release exponent, K = constant | Mechanism interpretation based on n value |
Application to Indapamide SR:
For HPMC-based matrix systems, indapamide typically follows a non-Fickian diffusion mechanism (anomalous transport), where drug release is controlled by both diffusion and polymer relaxation. The release exponent (n) from the Korsmeyer-Peppas model typically ranges between 0.45-0.89 for such systems [3] [5]. The highest drug release rate is observed with the lowest polymer concentration (F1: 20 mg HPMC), while increasing polymer content (F5: 100 mg HPMC) progressively retards the release rate, demonstrating the critical role of HPMC percentage in modulating drug release [3].
Stability testing of optimized indapamide SR formulations should be conducted according to ICH guidelines under accelerated conditions (40±2°C/75±5% RH) for 6 months. Samples should be evaluated at 0, 1, 3, and 6-month intervals for:
Studies have demonstrated that optimized indapamide SR formulations show no notable changes in drug release rate, related substances, or drug content during stability testing, indicating robust formulation performance [3]. The hydrophilic matrix system provides excellent protection against environmental factors while maintaining consistent release characteristics.
Figure 2: Comprehensive Development Pathway for Indapamide SR Matrix Tablets
The development of HPMC-based sustained release matrix tablets of indapamide represents a pharmaceutically elegant approach to hypertension management, offering smoothed pharmacokinetic profiles with reduced peak-trough fluctuations compared to immediate-release formulations [2]. The direct compression method provides a commercially viable manufacturing approach, while the hydrophilic matrix system utilizing HPMC K15M ensures robust, reproducible drug release profiles.
Critical factors for successful formulation development include:
The optimized indapamide SR 1.5 mg formulation demonstrates equivalent bioavailability to the 2.5 mg immediate-release formulation but with a superior pharmacokinetic profile characterized by lower C~max~, longer T~max~, and maintained C~min~ [2]. This improved profile translates to enhanced tolerability while maintaining therapeutic efficacy, addressing the key recommendations of international hypertension treatment guidelines.
The table below summarizes the key technical data available from the search results.
| Aspect | Key Findings | Quantitative/Qualitative Data | Source/Context |
|---|
| Chemical Photostability | Degrades under UV/VIS light; degradation accelerates in mixture with dihydralazine [1]. | Kinetics: Generally follows first-order kinetics [1]. Degradation Products: Includes 4-chloro-3-sulfamoylbenzamide and others [1]. | RSC Adv., 2018; study of chemical stability [1]. | | Clinical Photosensitivity | Cutaneous adverse reaction after drug exposure and subsequent solar radiation [2]. | Reaction Type: Erythematous, edematous rash (e.g., on face, dorsal hands); burning sensation [2]. Onset: Case reported reaction after 5 months of therapy [2]. | Case report in Hospital Pharmacy, 2023 [2]. | | Official Warnings | Listed as a potential side effect in the drug's Summary of Product Characteristics (SmPC) [3]. | Recommendation: If reaction occurs, discontinue treatment. Upon re-administration, protect skin from sun/artificial UVA [3]. | UK SmPC (last updated 2023) [3]. |
For a comprehensive evaluation of a drug's photostability, the following workflow integrates standard ICH guidelines with specific insights from indapamide research. This can serve as a general guide for your experimental design.
Workflow Stage Details:
What is the difference between photostability and photosensitivity?
Our drug formulation contains indapamide. What handling precautions are recommended during laboratory analysis?
The evidence strongly suggests that indapamide is light-sensitive. As a precaution, minimize its exposure to light during experimental procedures. This can be achieved by using amber glassware or low-actinic glassware, working under red or yellow "safe lights" where possible, and storing solutions and solid samples in dark conditions.
Are there any known drug-drug interactions that affect indapamide's photostability?
Yes. One research study found that indapamide in a solid mixture with dihydralazine (another antihypertensive) showed accelerated degradation under high temperature and humidity. This underscores the importance of evaluating the photostability of a drug not just alone, but also within its final formulation mixture [1].
Understanding how indapamide degrades under various conditions is the first step in preventing it. The table below summarizes the key stability findings from recent studies.
| Stress Condition | Key Findings on Indapamide (IND) Stability | Impact from Drug Combinations |
|---|---|---|
| Basic Hydrolysis | Significant degradation; most unstable condition for IND [1]. | Stability is positively affected by the presence of Amlodipine (AML) [1]. |
| Acidic Hydrolysis | Subject to degradation, though less than under basic conditions [1]. | Stability is negatively affected by the presence of Perindopril (PER) [1]. |
| Oxidative Stress | Degrades when exposed to oxidizing agents like hydrogen peroxide [1] [2]. | Stability is positively affected by the presence of AML [1]. |
| Photolysis | Extreme degradation; one of the most significant risks to stability [1]. | Stability is negatively affected by the presence of PER [1]. |
| Thermal Stress | Degradation occurs at elevated temperatures; stability decreases as temperature increases [1]. | Information not specified in the provided research. |
Here are specific, actionable strategies to mitigate the degradation pathways outlined above.
To validate the stability of your formulation, you should conduct forced degradation studies. Below is a general protocol adapted from the research to guide you [5] [1] [2].
1. Sample Preparation:
2. Stress Conditions:
3. Analysis by HPLC/UPLC:
4. Kinetic Calculations:
What is the primary stability concern for indapamide hemihydrate? The two most significant concerns are basic (alkaline) hydrolysis and photolytic degradation. The molecule is highly sensitive to high pH and light exposure, which can lead to substantial degradation [1].
How do combination drugs affect indapamide's stability? The stability can be either improved or worsened. For example, amlodipine (AML) has a positive stabilizing effect on indapamide against basic and oxidative stress. In contrast, perindopril (PER) can have a negative effect, promoting degradation under acidic and photolytic conditions [1]. This highlights the critical need to test stability in the final combined formulation.
What is a stability-indicating method, and why is it crucial? A stability-indicating method is an analytical procedure (like HPLC) that can accurately and reliably quantify the active drug without interference from its degradation products, impurities, or excipients. It is a regulatory requirement (ICH guidelines) to prove that the method is specific for the intact drug molecule throughout its shelf life [6] [5] [2].
Does the physical form of indapamide (crystalline vs. amorphous) affect its stability? Yes, significantly. The crystalline hemihydrate form is the stable, marketed form. While the amorphous form can have higher solubility, it is thermodynamically unstable and can undergo physical ageing and crystallization over time, especially when stored above its glass transition temperature (Tg), which can alter its dissolution and bioavailability [3] [4].
The following diagram illustrates the logical workflow for conducting a stability study on indapamide, from sample preparation to data analysis.
The following table summarizes the primary causes of peak tailing for indapamide and the recommended solutions to resolve them.
| Root Cause | Mechanism & Evidence | Recommended Solution |
|---|
| Secondary interactions with acidic silanol groups on the column packing and basic functional groups on the analyte [1]. | Causes molecules to travel at different speeds, leading to tailing. A common issue for many analytes [1]. | - Operate at a lower pH mobile phase (e.g., pH ~2) to protonate silanol groups [1] [2].
This protocol is based on the successful resolution of peak tailing for a lauroyl-indapamide derivative.
This protocol addresses the most common cause of peak tailing in reverse-phase chromatography.
The following diagram outlines a logical step-by-step process to diagnose and fix peak tailing issues.
The table below summarizes solutions to common challenges in indapamide formulation and analysis.
| Question | Key Issues & Solutions |
|---|
| What are the primary stability challenges with indapamide in fixed-dose combinations (FDCs)? | Issue: Chemical incompatibility with other APIs (e.g., amlodipine) can lead to degradation and content uniformity failure [1]. Solution: Use bilayer tablet technology to physically separate incompatible active ingredients within a single tablet [1]. | | Which bioanalytical method is most suitable for quantifying indapamide uniformity and stability? | Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or HPLC/MS/MS [2]. Best Practice: Validate the method for parameters like specificity, accuracy, precision, and Lower Limit of Quantification (LLOQ) to ensure reliable detection and quantification in biological matrices like whole blood [2]. | | What is the clinical difference between immediate-release (IR) and modified-release (MR) formulations? | Bioequivalence: A large cohort study found no significant difference in cardiovascular risk or all-cause mortality for patients starting therapy with IR vs. MR indapamide [3]. Secondary Analysis: Sustained use of the MR formulation was associated with a lower risk of cardiovascular events, which may be linked to its preferable pharmacokinetic profile and smoother 24-hour blood pressure control [3]. |
Here are detailed methodologies for key experiments cited in the FAQs.
This protocol is adapted from development strategies for complex FDCs containing drugs with compatibility issues, such as amlodipine [1].
This protocol outlines the critical parameters for validating an analytical method to quantify indapamide, ensuring accurate and reliable content uniformity results [2].
The following diagrams outline the logical workflow for the two main protocols.
| Incompatible Excipient | Nature of Incompatibility | Recommended Action |
|---|---|---|
| Polyvinylpyrrolidone (PVP) / Polyvinyl Acetate [1] | Solid-state incompatibility detected via DSC and FTIR. | Avoid use in sustained-release formulations. |
| Sorbitol [1] | Solid-state incompatibility detected via DSC and FTIR. | Avoid use in formulations. |
| Lactose Monohydrate [2] [3] | Listed as a known excipient in compatible formulations [2]. One study found most excipients, including lactose, compatible [3]. | Considered compatible; widely used. Monitor for Maillard reaction under stress conditions. |
To reliably detect these incompatibilities, you should employ the following standard preformulation methodologies.
The workflow for a comprehensive compatibility study is outlined in the following diagram:
Q1: Why is PVP/Vinyl Acetate considered incompatible with indapamide? While the exact molecular mechanism is not detailed in the studies, the incompatibility is likely due to specific intermolecular interactions, such as hydrogen bonding between the sulfamoyl or amide groups of indapamide and the carbonyl groups of the polymer. This interaction can alter the solid-state properties and potentially impact the stability and dissolution profile of the drug in the final dosage form [1].
Q2: Are there any excipients known to be safe for use with indapamide? Yes, one comprehensive compatibility study concluded that many standard excipients are compatible with indapamide for immediate-release tablets. The study specifically used techniques like FTIR, thermal analysis, and X-ray diffraction on physical mixtures and found no evidence of interactions, allowing for their use in formulation [3]. Furthermore, lactose monohydrate is listed as an ingredient in a marketed indapamide tablet product [2].
Q3: What is the most critical step in designing a compatibility study? The most critical step is the preparation of intimate physical mixtures. The contact between the drug and excipient must be maximized to reliably detect potential interactions. Using a 1:1 ratio is standard for stressing the system. Inadequate mixing can lead to false-negative results, where an incompatibility is present but not detected [1] [3].
Burst release, or a high initial drug release, occurs when the surface drug dissolves too rapidly before the polymer matrix can form an adequate gel barrier. This is often due to:
The core strategy involves using hydrophilic polymers to create a gel layer that controls water penetration and drug diffusion.
The most effective approach is using hydrophilic matrix systems. The table below summarizes findings from formulation studies:
| Formulation Variable | Impact on Drug Release & Key Findings | Supporting Data/Reference |
|---|---|---|
| Polymer Type: HPMC (e.g., Methocel K15M CR) | Forms a robust gel layer; provides sustained release over 24 hours [1]. |
| Polymer Concentration | Critical for controlling release rate. Higher concentrations lead to slower release [1]. | Formula F1 (20 mg HPMC): ~90% release in 6 hrs. Formula F5 (100 mg HPMC): ~90% release in 24 hrs [1]. | | Polymer Type: Hydroxyethylcellulose (HEC) | Can achieve zero-order (constant) release kinetics. Optimized for pilot-scale production [2] [3]. | Optimized concentration range: 20-40% w/w for the matrix former [2] [3]. | | Binder (e.g., PVP K30) | Affects matrix integrity and drug release profile. | Optimized concentration: ~4.5% w/w [4]. | | Diluents & Lubricants | Essential for ensuring tablet manufacturability and physical stability (hardness, friability) [1]. | Common excipients: Lactose, Microcrystalline Cellulose, Magnesium Stearate, Aerosil [1]. |
Here is a detailed workflow for developing and troubleshooting your indapamide matrix tablets:
A robust analytical method is crucial for reliable data.
Q1: What is the primary mechanism for controlling Indapamide release in a hydrophilic matrix? The release is controlled by a combination of diffusion and erosion. When the tablet contacts aqueous fluids, the hydrophilic polymer (e.g., HPMC) hydrates to form a gel layer. Drug molecules diffuse through this gel, while simultaneous erosion of the outer gel layer contributes to the release [1] [2]. The dominant mechanism can be influenced by the drug's solubility and the polymer's viscosity.
Q2: Why is my drug releasing too quickly from the matrix? A rapid release rate is often due to one or more of the following factors:
Q3: My drug release is slower than desired. How can I increase the rate? To achieve a faster release profile, consider:
Q4: Which HPMC grade is most suitable for a robust Indapamide matrix? Hypromellose 2208 (e.g., Methocel K types) is recommended for creating robust hydrophilic matrices [1]. For a drug with low solubility like Indapamide, a lower viscosity grade such as Methocel K15M CR has been successfully used in research to allow release via erosion [1] [2].
| Problem | Possible Causes | Recommended Solutions |
|---|
| Rapid Drug Release | Polymer content too low (<30% w/w) [1] Polymer particle size too large [1] Use of highly soluble filler (e.g., lactose) [1] | Increase polymer concentration to at least 30% w/w [1] Use polymer grade with finer particle size (<150 µm) [1] Replace soluble filler with an insoluble one (e.g., dicalcium phosphate, microcrystalline cellulose) [1] | | Slow/Incomplete Drug Release | Polymer viscosity too high [1] Polymer content too high [2] Use of insoluble filler [1] | Switch to a lower viscosity polymer grade (e.g., K100LV for poorly soluble drugs) [1] Optimize and potentially reduce polymer load [2] Incorporate a soluble filler to create pores [1] | | Variable Release Profiles | Non-uniform powder mixture Inconsistent gel layer formation | Ensure homogeneous mixing of all components [2] Use a polymer grade with controlled particle size for rapid and consistent gel formation [1] | | Poor Tablet Mechanical Strength | Insufficient binder Inadequate compression force | Optimize the type and amount of dry or wet binders Adjust compression force during tableting [2] |
The following table summarizes quantitative data from a study formulating sustained-release Indapamide tablets using Methocel K15M CR. The total tablet weight was 200 mg, containing 2.5 mg of Indapamide [2].
| Formulation Code | Methocel K15M CR (mg) | Lactose Monohydrate (mg) | Other Excipients* (mg) | Impact on Drug Release |
|---|---|---|---|---|
| F1 | 20 | 167.0 | 10.5 | Highest release rate |
| F2 | 40 | 147.0 | 10.5 | ↑ |
| F3 | 60 | 127.0 | 10.5 | ↓ |
| F4 | 80 | 107.0 | 10.5 | ↓ |
| F5 | 100 | 87.0 | 10.5 | Lowest release rate |
*Other excipients include Aerosil (3.0 mg), Microcrystalline Cellulose (4.0 mg), and Magnesium Stearate (3.5 mg) [2].
This is a standard and efficient method for preparing hydrophilic matrix tablets [2] [3].
This protocol evaluates the performance of the sustained-release matrix.
The diagram below outlines the logical process for selecting the right HPMC grade based on your drug's properties and desired release profile.
The core approach to managing hygroscopicity involves creating a physical barrier between the active ingredient and environmental moisture. The table below summarizes the primary strategies identified [1].
| Strategy | Mechanism | Common Techniques | Applicability to Indapamide |
|---|---|---|---|
| Film Coating [1] | Forms a thin, protective moisture-barrier film around the solid dosage form. | Pan coating, fluidized bed coating. | Commonly used for hygroscopic pharmaceuticals like indapamide. |
| Encapsulation [1] | Envelopes the active ingredient within a polymer matrix. | Spray drying, freeze drying, complex coacervation. | Less common for pharmaceuticals; more typical for nutraceuticals. |
| Co-processing with Excipients [1] | Uses excipients to deflect moisture away from the active ingredient. | Direct compression with moisture-adsorbing agents. | Directly applicable, as seen in direct compression formulations [2]. |
| Crystal Engineering [1] | Alters the crystal structure to reduce its affinity for water. | Co-crystallization. | A promising strategy, though not specifically reported for indapamide in the results. |
For a direct compression formulation, a patent describes a sustained-release composition of indapamide using excipients like microcrystalline cellulose, lactose, and hydroxypropyl methyl cellulose [2]. The general manufacturing process is as follows:
Proper handling is crucial to prevent moisture uptake during processing and storage.
Monitoring the stability of your formulation is essential. Stability-indicating HPLC methods are particularly valuable.
Stability-Indicating HPLC Method for Indapamide Combinations [3]:
HPLC Method for Bioequivalence Study [4]: Another method for determining indapamide in human whole blood uses:
Q1: Our indapamide powder is clumping and sticking to the tablet compression punches. What could be the cause and solution?
Q2: We are using a spray-drying process for our formulation and face issues with material adhesion to the dryer's inner wall. How can we resolve this?
Q3: How can we be sure that our analytical method can accurately measure indapamide stability?
To visualize the logical relationship between the different strategies and steps discussed, the following diagram outlines a recommended workflow for a development scientist.
The table below summarizes the available comparative effectiveness data for modified-release (MR) and immediate-release (IR) indapamide, which stems from large-scale cohort studies rather from IVIVC studies [1].
| Formulation | Dosage | Key Comparative Findings (vs. IR) | Evidence Source & Level |
|---|
| Modified Release (MR) [1] [2] | 1.5 mg [2] | • Equivalent efficacy in blood pressure reduction to amlodipine 5 mg and hydrochlorothiazide 25 mg [2]. • Similar risk of cardiovascular events or death in intention-to-treat analysis [1]. • Lower risk of cardiovascular events in per-protocol analysis (sustained use) [1]. | Cohort Study (86,388 patients) [1]; Randomized Controlled Trial [2] | | Immediate Release (IR) [1] | 2.5 mg [1] | • Serves as the baseline for comparison in studies. | Cohort Study [1] |
Although not for indapamide, a study on controlled-release acetaminophen provides a concrete example of a successful Level A IVIVC, illustrating the methodology and data presentation you are looking for [3].
The following workflow outlines the general process for developing and validating a Level A IVIVC, which can be applied to a drug like indapamide. This diagram synthesizes the common steps described in the available literature [3] [4] [5].
The table below summarizes key findings from various studies on sustained-release indapamide formulations, primarily using HPMC as a hydrophilic matrix former.
| Study Focus / Formulation | Polymer(s) Used | Key Findings on Drug Release | Release Kinetics & Mechanism |
|---|---|---|---|
| Formulation Screening [1] | HPMC (Methocel K15M CR) in varying proportions (10-50% w/w) | Drug release decreased with increasing polymer concentration (71.16% to 99.29% over 16 hours) [1]. | Best fit for zero-order kinetics (R²: 0.97-0.99), indicating a combination of diffusion and erosion [1] [2]. |
| Optimized Formulation (F-5) [3] | HPMC-based hydrophilic matrix system | Formulation F-5 was identified as the most successful in controlling drug release [3]. | Information not specified in available content. |
| Comparative Efficacy (Clinical) [4] | Modified Release (MR) vs. Immediate Release (IR) | In a per-protocol analysis, MR indapamide was associated with a lower risk of composite cardiovascular events (HR 0.81) compared to IR, primarily driven by a reduction in myocardial infarction [4]. | The MR formulation provides smoother plasma concentrations, linked to long-term clinical benefits [4] [5]. |
| Pharmacokinetic Profile [5] | Sustained Release (SR) 1.5 mg vs. Immediate Release (IR) 2.5 mg | The SR formulation showed a lower Cmax, longer Tmax (12.3h vs. 0.8h), and reduced peak-to-trough fluctuation at steady state compared to IR, despite the lower dose [5]. | The SR formulation demonstrated sustained release characteristics with the same bioavailability (AUC) as the IR formulation [5]. |
For researchers looking to replicate or build upon these studies, here is a detailed overview of the common methodologies employed.
The sustained-release matrix tablets are typically prepared using a direct compression or wet granulation method [1] [2].
Formulated tablets are subjected to a series of pre-compression and post-compression tests to ensure quality and performance [1] [2].
Physical Characterization:
In-Vitro Drug Release Study:
The drug release data is fitted into various mathematical models to understand the release mechanism [1] [2].
n ≤ 0.45 indicates Fickian diffusion, 0.45 < n < 0.89 indicates non-Fickian/anomalous transport, a combination of diffusion and erosion) [6].The following diagram illustrates the mechanism of drug release from a hydrophilic HPMC matrix system, which is central to the performance of these sustained-release formulations.
The following table summarizes key pharmacokinetic parameters from a bioequivalence study in healthy Chinese male volunteers, which concluded that the two tested formulations were bioequivalence [1] [2].
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
|---|---|---|
| Cmax (ng/mL) | 49.53 ± 5.53 | 47.79 ± 4.68 |
| Tmax (h) | 1.9 ± 0.6 | 2.0 ± 0.5 |
| t½ (h) | 22.49 ± 5.93 | 23.23 ± 4.48 |
| AUC0-τ (ng·h/mL) | 859.51 ± 160.92 | 840.90 ± 170.62 |
| AUC0-∞ (ng·h/mL) | 934.35 ± 190.60 | 919.52 ± 179.74 |
Here are the detailed methodologies from the key study cited above [1] [2]:
A large 2025 cohort study in the UK provides real-world clinical outcomes data, comparing Modified Release (MR) and Immediate Release (IR) indapamide formulations over five years [3].
| Analysis Type | Cardiovascular Events (Myocardial Infarction & Stroke) | All-Cause Mortality |
|---|---|---|
| Intention-to-Treat | No difference (HR 0.99, 95% CI 0.90 to 1.08) | No difference (HR 0.97, 95% CI 0.92 to 1.02) |
| Per Protocol | Lower risk with MR (HR 0.81, 95% CI 0.68 to 0.98) | No difference (HR 1.03, 95% CI 0.90 to 1.17) |
The per-protocol analysis suggests that sustained adherence to the modified release formulation may be associated with a lower risk of cardiovascular events, primarily driven by a reduction in myocardial infarction [3].
The diagram below illustrates the general workflow for establishing bioequivalence between two formulations, which underpins the methodology of the studies discussed.
The available evidence indicates that:
| Outcome Measure | Risk Reduction / Effect | Source of Data (Study/Trial) |
|---|---|---|
| All-Cause Mortality | 15% reduction | Pooled analysis of PATS, PROGRESS, ADVANCE, HYVET [1] |
| Cardiovascular Death | 21% reduction | Pooled analysis of PATS, PROGRESS, ADVANCE, HYVET [1] |
| All Strokes | 27% reduction | Pooled analysis of PATS, PROGRESS, ADVANCE, HYVET [1] |
| Fatal Stroke | 36% reduction | Pooled analysis of PATS, PROGRESS, ADVANCE, HYVET [1] |
| SBP Reduction (vs. baseline) | ~28 mmHg | PRIMUS Study (Real-World) [2] |
| DBP Reduction (vs. baseline) | ~14 mmHg | PRIMUS Study (Real-World) [2] |
| Target BP Achievement | >80% of patients | Bosnian study (9 months) [3] |
| Therapy Adherence (SPC vs. Multiple Pills) | 59.9% vs. 26.9% | Italian Real-World Analysis [4] |
The robust evidence for perindopril/indapamide comes from several large-scale studies employing rigorous methodologies.
The perindopril/indapamide combination is effective due to the complementary mechanisms of its components, which target different parts of the cardiovascular system. The following diagram illustrates this synergistic relationship.
The diagram shows how the two drugs work through distinct pathways to lower blood pressure effectively and synergistically.
The comparative analysis of Indapamide SR and IR formulations primarily relies on randomized, double-blind, crossover clinical trials conducted in healthy volunteers. The following methodologies are standardized to ensure robust pharmacokinetic data collection.
The following tables summarize the key pharmacokinetic differences between the 1.5 mg SR and 2.5 mg IR formulations of Indapamide after single and repeated administration, based on clinical trial data.
Table 1: Key Pharmacokinetic Parameters After a Single Dose Administration [1]
| Parameter | IR 2.5 mg (Fasted) | SR 1.5 mg (Fasted) | SR 1.5 mg (With Food) | Clinical Significance |
|---|---|---|---|---|
| Dose-normalized Cmax (ng/mL) | 39.3 ± 11.0 | 17.6 ± 6.3 | Similar to fasted state | Lower peak exposure with SR, potentially reducing concentration-related side effects [2]. |
| Tmax (h) | 0.8 ± 0.3 | 12.3 ± 0.4 | Similar to fasted state | Delayed and sustained absorption with SR, supporting once-daily dosing. |
| Dose-normalized AUC (ng·h/mL) | 564 ± 146 | 559 ± 125 | No significant change | Equivalent overall exposure (bioavailability); food does not affect SR bioavailability. |
| Half-life (t₁/₂z, h) | 18.4 ± 13.4 | 14.8 ± 2.8 | Not reported | Similar elimination half-life, primarily determined by the drug's properties. |
Table 2: Key Pharmacokinetic Parameters at Steady State (After Repeated Administration) [1]
| Parameter | IR 2.5 mg | SR 1.5 mg | Clinical Significance |
|---|---|---|---|
| Dose-normalized AUC at steady-state (ng·h/mL) | 690 ± 183 | 726 ± 207 | Bioequivalent systemic drug exposure over the dosing interval. |
| Peak-to-Trough Fluctuation | Higher | 4-fold lower | Smoother plasma concentration profile with SR, enabling continuous 24-hour therapeutic coverage [1]. |
| Time to Steady-State | Achieved by Day 5 | Achieved by Day 5 | Similar accumulation kinetics for both formulations. |
The distinct pharmacokinetic profiles of the SR and IR formulations are a direct result of their differing design and composition.
The diagram below illustrates the workflow of a typical clinical study design used to compare these two formulations.
Figure 1: Clinical Trial Workflow for Comparing Indapamide SR and IR. This diagram outlines the standard crossover design used in pharmacokinetic studies.
The pharmacokinetic differences between formulations translate into meaningful clinical benefits.
Table 3: Overall Formulation Comparison and Clinical Choice
| Feature | Immediate Release (IR) 2.5 mg | Sustained Release (SR) 1.5 mg |
|---|---|---|
| Key Pharmacokinetic Advantage | Rapid onset | Smooth, sustained 24-hour release |
| Dosing | Once daily | Once daily |
| Cmax / Tmax Profile | High Cmax, Short Tmax | Low Cmax, Long Tmax (~12h) |
| Therapeutic Rationale | Effective hypertension control | Effective control with potentially improved safety profile [2] and lower risk of metabolic side effects. |
| Patient-Centric Consideration | A proven antihypertensive option. | Preferred for long-term treatment to enhance tolerability and support adherence, with emerging evidence of potential cardiovascular outcome benefits [5]. |
The table below compares three chromatographic methods for analyzing Indapamide (IND), highlighting their performance characteristics and validation data.
| Method & Analyte(s) | Key Chromatographic Conditions | Validation Results Summary |
|---|
| UHPLC-UV (IND & Perindopril Arginine) [1] | Column: BEH C18 (1.7 μm, 2.1 x 50 mm) Mobile Phase: 0.01% v/v formic acid (pH 4) : Acetonitrile (40:60) Flow Rate: 0.3 mL/min Detection: UV @ 227 nm | Linearity: Precise and linear (R² data in reference, RSD ≤0.84%) Accuracy: 99.8% for IND (by assay of dosage form) Precision: RSD ≤0.84% (for IND) Specificity: Stability-indicating; separates degradants Analysis Time: < 4.5 minutes | | Stability-Indicating HPLC (IND, Perindopril, Amlodipine) [2] | Column: InertSustain C8 (150 mm x 4.6 mm) Mobile Phase: Details in referenced study Detection: UV | Specificity: Resolves IND, two other APIs, and their degradation products. Application: Validated for stability testing in fixed-dose combination formulations. | | Bioanalytical HPLC (IND in Whole Blood) [3] | Column: Inertsil ODS-3 Sample Prep: Single-step liquid-liquid extraction Detection: UV | Selectivity: No interference from endogenous components. Linearity: 5.0 - 500.0 ng/mL Recovery: Efficient and consistent extraction. Application: Successfully applied in a bioequivalence study. |
Here are the detailed methodologies for the key experiments cited in the comparison table.
This method is designed for the simultaneous analysis of Indapamide Hemihydrate and Perindopril Arginine in a combined dosage form [1].
This method quantifies Indapamide in human whole blood for pharmacokinetic and bioequivalence studies [3].
The following diagram illustrates a logical workflow for developing and validating an analytical method for this compound, incorporating ICH requirements.
Indapamide is a thiazide-like diuretic with a unique pharmacological profile. Unlike conventional diuretics, its antihypertensive efficacy is attributed to a dual mechanism of action, combining mild diuresis with direct vascular effects. This balance makes it particularly valuable for long-term blood pressure management, as it effectively reduces blood pressure with a lower likelihood of metabolic side effects often associated with diuretic therapy [1] [2].
The table below summarizes the core mechanisms of indapamide and how they contribute to its overall effect.
Table: Dual Mechanisms of Action of Indapamide
| Mechanism Type | Primary Action | Physiological Outcome | Key Supporting Evidence |
|---|---|---|---|
| Diuretic Effect | Inhibition of the Na+-Cl- cotransporter in the distal convoluted tubule [3]. | Reduces sodium and chloride reabsorption, leading to mild natriuresis and diuresis [4]. | Preclinical studies note it has "less diuretic activity" compared to its vascular impact [4]. |
| Vascular Effect | Vasorelaxation of vascular smooth muscle, partially via calcium channel blockade-like activity [1]. | Reduces peripheral vascular resistance, a primary driver of its antihypertensive effect [5] [1]. | Demonstrated by reduced vascular reactivity to pressor agents like phenylephrine and angiotensin II [5]. |
Clinical investigations directly comparing indapamide with other agents provide strong evidence for its beneficial vascular effects.
Table 1: Clinical Evidence for Vascular Benefits of Indapamide
| Study Focus | Patient Population | Intervention & Comparison | Key Findings on Vascular/Diuretic Effects |
|---|
| Ventricular & Arterial Function [6] | 56 patients with hypertension and type 2 diabetes. | Indapamide SR 1.5 mg vs. Hydrochlorothiazide (HCTZ) 25 mg, both added to Quinapril. | - BP Reduction: Similar in both groups.
Preclinical research has been instrumental in elucidating the molecular pathways behind indapamide's vascular effects.
Table 2: Preclinical Evidence Elucidating Indapamide's Mechanisms
| Study Focus | Model System | Intervention | Key Findings on Vascular/Diuretic Effects |
|---|
| Renal P450 Pathway [3] | Spontaneously Hypertensive Rats (SHRs). | Indapamide (1 mg/kg/day) vs. HCTZ. | - BP Reduction: Both drugs lowered BP similarly.
For researchers aiming to replicate or build upon these findings, the methodologies from key studies are detailed below.
This protocol is based on the randomized clinical trial comparing indapamide and hydrochlorothiazide in patients with hypertension and diabetes [6].
This protocol is derived from the animal study that explored the role of epoxyeicosatrienoic acids (EETs) in indapamide's action [3].
Based on the preclinical study, the following diagram illustrates the proposed molecular signaling pathway by which indapamide exerts its vasodilatory and antihypertensive effects in the kidney.
The experimental workflow for preclinical investigation of indapamide's molecular mechanisms is outlined below.
The body of evidence demonstrates that indapamide's vascular effects are a defining and clinically relevant feature of its pharmacodynamic profile. While its diuretic action is present, the vasodilatory, endothelial-improving, and organ-protective effects likely play a more significant role in its long-term antihypertensive efficacy and favorable clinical outcomes [6] [1].
Indapamide is a thiazide-like diuretic drug widely used for treating hypertension and heart failure. Like many pharmaceutical compounds, it can exist in multiple solid forms, primarily crystalline and amorphous states, each with distinct thermodynamic properties that significantly impact product performance. The crystalline form is thermodynamically stable but exhibits poor aqueous solubility, which can limit its bioavailability. In contrast, the amorphous form offers potentially higher solubility and dissolution rates but presents challenges regarding physical stability and tendency to revert to the crystalline form over time.
Understanding the thermodynamic stability of different indapamide solid forms is crucial for pharmaceutical scientists during formulation development. The choice between crystalline and amorphous indapamide represents a classic trade-off in pharmaceutical development: balancing the enhanced dissolution properties of amorphous systems against the superior stability of crystalline forms. This guide provides a comprehensive comparison of indapamide solid forms based on experimental data, with detailed methodologies to enable researchers to conduct their own investigations and make informed decisions in drug development programs.
Table 1: Thermodynamic Properties of Crystalline and Amorphous Indapamide
| Property | Crystalline Form | Amorphous Form | Measurement Method | Reference |
|---|---|---|---|---|
| Glass Transition Temperature (Tg) | Not applicable | 102.6 ± 1.1 °C | Differential Scanning Calorimetry (DSC) | [1] |
| Heat Capacity Change at Tg (ΔCp) | Not applicable | 0.49 J·g⁻¹·K⁻¹ | Differential Scanning Calorimetry (DSC) | [2] [3] |
| Fragility Parameter (m) | Not applicable | 75.5 ± 2.5 | DSC at various cooling/heating rates | [2] [3] |
| Molecular Relaxation Time at 85°C (τKWW) | Not applicable | 74.8 ± 0.7 minutes | Kohlrausch-Williams-Watts equation | [2] [3] |
| Distribution Parameter (βKWW) | Not applicable | 0.63 ± 0.01 | Kohlrausch-Williams-Watts equation | [2] [3] |
| Physical Ageing Temperature Range | Not applicable | 65-85°C (significant ageing) | Isothermal physical ageing studies | [2] [3] |
Table 2: Physical Ageing Kinetics of Amorphous Indapamide at Different Temperatures
| Ageing Temperature (°C) | Ageing Time Required for Significant Enthalpy Relaxation | Relaxation Enthalpy (ΔHr) | Molecular Relaxation Time (τKWW, minutes) | Experimental Conditions |
|---|---|---|---|---|
| 35 | No significant ageing observed | Not detectable | Not determined | Ageing up to 32 hours |
| 40 | No significant ageing observed | Not detectable | Not determined | Ageing up to 32 hours |
| 45 | No significant ageing observed | Not detectable | Not determined | Ageing up to 32 hours |
| 65 | 4-8 hours | Increasing with time | 74.8 ± 0.7 | Ageing up to 32 hours |
| 75 | 2-4 hours | Increasing with time | Data not reported | Ageing up to 32 hours |
| 85 | 30-60 minutes | Increasing with time | Data not reported | Ageing up to 32 hours |
Table 3: Stability and Compatibility Profile of Indapamide Solid Forms
| Condition/Parameter | Crystalline Form | Amorphous Form | Formulation System | Reference |
|---|---|---|---|---|
| Chemical Stability | Stable under standard storage | Sensitive to temperature and humidity | Individual and binary mixtures | [4] |
| Compatibility with Perindopril | Limited data | Enhanced dissolution in triple combination | Perindopril/amlodipine/indapamide FDC | [5] |
| Compatibility with Dihydralazine | Increased degradation in mixture | Not tested | Binary mixture | [4] |
| Polymer Dispersion Stability | Not applicable | Two distinct Tg values observed | PLA-indapamide (50:50) system | [1] |
| Compression-induced Crystallization | Not applicable | Resistant at ambient pressure | Individual amorphous form | [2] [3] |
Standard DSC Measurements for indapamide solid form characterization should be performed using calibrated DSC instruments under nitrogen gas flow (50 mL·min⁻¹). Samples of 5-10 mg should be tightly packed into standard aluminium crucibles with pierced lids. For amorphous indapamide preparation, the crystalline sample should be heated to 190°C and held for 5 minutes to melt the crystalline form, followed by rapid cooling to 25°C. This process eliminates the crystalline structure and produces the amorphous glass. The glass transition temperature (Tg) is determined as the midpoint of the heat capacity change during the second heating cycle at a rate of 10°C·min⁻¹ [2] [3].
Isothermal Physical Ageing Studies should be conducted by first heating the sample to 190°C to erase thermal history, then cooling at 10°C·min⁻¹ to the desired ageing temperature (between 35-85°C). The sample should be held at this temperature for specific ageing times (30 minutes to 32 hours), then cooled to 25°C and finally reheated to 190°C at 10°C·min⁻¹. The enthalpy relaxation (ΔHr) is calculated from the area between the heat flow curves of aged and unaged samples [2] [3].
Figure 1: Experimental Workflow for Preparation and Characterization of Amorphous Indapamide
HPLC Analysis for chemical stability assessment should be performed using a LiChrospher CN column (125 × 4.0 mm, 5 μm) with mobile phase consisting of 0.1% formic acid, 10 mM ammonium formate, and acetonitrile (55:15:30, v/v/v). The flow rate should be maintained at 1.4 mL·min⁻¹ with detection at 228 nm. Column temperature should be set at 22°C. For stress testing, samples should be exposed to various pH conditions (acidic, neutral, alkaline), high temperature/humidity (e.g., 70°C/75% RH), and UV/VIS light. Sampling should be performed at predetermined time points to determine degradation kinetics [4].
UPLC-DAD Method for dissolution studies should utilize a Waters ACQUITY UPLC System with a BEH C18 column (50 × 2.1 mm, 1.7 μm). The mobile phase should consist of 0.025% trifluoroacetic acid in water and acetonitrile with gradient elution. The flow rate should be 0.5 mL·min⁻¹ with detection at 240 nm. This method has been validated with a run time of less than 3 minutes, demonstrating excellent specificity, linearity (r² > 0.999), and sensitivity (LOD: ~0.03 μg/mL; LOQ: ~0.09 μg/mL) [5].
FT-IR Spectroscopy should be performed using a Nicolet 6700 spectrometer equipped with a Smart iTR accessory. Samples of approximately 2 mg should be placed on the diamond crystal, with four scans recorded over the range 4000-800 cm⁻¹ at a resolution of 4 cm⁻¹. FT-IR is particularly useful for detecting potential interactions between indapamide and other drugs in combination products by identifying changes in functional group vibrations [4].
LC-MS Methods should be employed for identification of degradation products. Optimal conditions utilize a C18 column with mobile phases containing ammonium formate and acetonitrile in gradient mode. Mass detection should be performed with electrospray ionization in positive and negative modes. This technique enables identification of specific degradation products such as 4-chloro-3-sulfamoylbenzamide and 4-chloro-3-(formylsulfamoyl)-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)benzamide, which may form in drug combinations [4].
The physical stability of amorphous indapamide is highly temperature-dependent. Below 45°C, amorphous indapamide shows no significant enthalpy relaxation for up to 32 hours, making it relatively stable for short-term processing at these temperatures. However, at higher temperatures (65-85°C), significant physical ageing occurs within hours or even minutes. This has important implications for manufacturing processes that might involve heating, such as hot melt extrusion or compression. The fragility parameter of 75.5 classifies amorphous indapamide as "moderately fragile," indicating it has intermediate stability among amorphous pharmaceuticals [2] [3].
Chemical stability studies reveal that indapamide degrades faster when combined with certain other antihypertensive drugs like dihydralazine. Specifically, indapamide shows increased degradation under high temperature and high humidity conditions when in mixture form. The degradation follows first-order kinetics, with the fastest degradation occurring at pH ≥ 10. This pH-dependent degradation profile should inform formulation strategies, particularly for liquid dosage forms or solid forms that might be exposed to moisture during storage [4].
The amorphous form of indapamide offers potential dissolution advantages over the crystalline form due to its higher energy state and disordered structure. Research has demonstrated that amorphous indapamide in fixed-dose combinations with perindopril and amlodipine shows enhanced dissolution characteristics. This is particularly important for indapamide as it is classified as a BCS Class II drug with low solubility and high permeability, where dissolution is the rate-limiting step for absorption [5].
Several formulation strategies have been explored to enhance indapamide dissolution while maintaining stability. These include amorphization techniques like rapid quenching of the melt and milling. Additionally, combination with polymers such as poly(lactic acid) in 50:50 ratio has been investigated, though this system shows two distinct glass transitions, indicating a lack of molecular mixing and potential stability concerns. The development of effective amorphous solid dispersions remains challenging for indapamide due to its tendency to undergo physical ageing [1].
The compression and tableting processes for indapamide formulations require careful consideration of solid form stability. Typical tableting pressures range between 40-200 MPa, applied for less than one second. While amorphous indapamide is relatively stable under ambient pressure conditions, the effect of such pressure ranges on its physical stability requires evaluation during formulation development. Studies of other amorphous drugs under pressure show varied responses, with some crystallizing under pressure while others remain stable [6].
For fixed-dose combinations, compatibility with other active ingredients must be thoroughly investigated. Research shows that indapamide demonstrates different stability profiles when combined with various antihypertensive agents. In triple combinations with perindopril and amlodipine, acceptable stability can be achieved with proper formulation optimization. However, in binary mixtures with dihydralazine, accelerated degradation occurs, necessitating protective formulation strategies [5] [4].
Table 4: Decision Framework for Selecting Indapamide Solid Forms in Formulation Development
| Consideration | Crystalline Indapamide | Amorphous Indapamide |
|---|---|---|
| Thermodynamic Stability | High stability, low risk of form conversion | Metastable, tendency to crystallize |
| Dissolution Performance | Limited by poor solubility | Enhanced apparent solubility |
| Manufacturing Requirements | Standard processes sufficient | Specialized equipment and controls needed |
| Storage Conditions | Standard room temperature conditions | May require controlled temperature/humidity |
| Compatibility in Combinations | Generally stable but limited dissolution | Enhanced dissolution but potential instability |
| Regulatory Considerations | Well-established, conventional form | May require additional stability studies |
For immediate-release monotherapy formulations, crystalline indapamide remains the preferred option due to its stability and well-characterized behavior. The solubility limitations may be addressed through particle size reduction or the use of solubilizing excipients rather than complete amorphization.
For fixed-dose combination products where enhanced dissolution is critical, amorphous indapamide should be considered, but requires comprehensive stability studies including stress testing of the drug-drug interactions. Stabilization through polymer-based amorphous solid dispersions should be investigated, though complete molecular mixing may be challenging to achieve.
For accelerated development programs where time-to-market is prioritized, crystalline form development presents lower risk and more predictable regulatory pathways. For programs targeting product differentiation through enhanced performance, amorphous form development may be justified despite the additional development challenges.